(R)-2-Amino-2-(2-ethylphenyl)acetic acid
Description
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Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
SECDHIOTYCLRES-SECBINFHSA-N |
SMILES isomérique |
CCC1=CC=CC=C1[C@H](C(=O)O)N |
SMILES canonique |
CCC1=CC=CC=C1C(C(=O)O)N |
Origine du produit |
United States |
Physicochemical Profiling and Analytical Characterization of (R)-2-Amino-2-(2-ethylphenyl)acetic Acid: A Technical Guide
Executive Summary
(R)-2-Amino-2-(2-ethylphenyl)acetic acid (also known as (R)-2-(2-ethylphenyl)glycine) is a highly specialized, sterically hindered unnatural amino acid. As modern drug development increasingly pivots toward complex peptidomimetics and targeted protein degraders, the incorporation of non-canonical amino acids has become a critical strategy for enhancing metabolic stability and structural rigidity.
This whitepaper provides an in-depth technical analysis of the physicochemical properties of (R)-2-Amino-2-(2-ethylphenyl)acetic acid. By examining the structural causality behind its behavior and detailing self-validating experimental protocols for its characterization, this guide serves as an authoritative resource for researchers and application scientists in pharmaceutical development.
Structural Causality and Physicochemical Properties
The core utility of (R)-2-Amino-2-(2-ethylphenyl)acetic acid stems from its unique structural topology. It consists of a phenylglycine backbone modified with an ethyl group at the ortho position of the aromatic ring.
-
Steric Hindrance and Atropisomerism-like Behavior: The ortho-ethyl group restricts the free rotation of the phenyl ring around the Cα -aryl bond. This steric bulk locks the molecule into specific dihedral conformations, which, when incorporated into a peptide chain, effectively shields adjacent amide bonds from proteolytic cleavage.
-
Acid-Base Chemistry: Like all α -amino acids, it is a zwitterion at physiological pH. However, the hydrophobic shielding provided by the ortho-ethyl group slightly alters the solvation shell around the α -amine, subtly increasing its basicity compared to unsubstituted phenylglycine.
-
Lipophilicity: The addition of the two-carbon ethyl chain significantly increases the lipophilicity (LogP) of the molecule. While standard phenylglycine has a LogP near 0.1, the ethyl derivative exhibits a more lipophilic profile, enhancing membrane permeability when utilized in small-molecule drug design.
Table 1: Physicochemical Data Summary
| Property | Value | Analytical Method / Condition |
| Molecular Formula | C₁₀H₁₃NO₂ | - |
| Molecular Weight | 179.22 g/mol | - |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| pKa₁ (Carboxyl) | ~ 1.9 | Potentiometric Titration (25°C, I=0.1M) |
| pKa₂ (Amino) | ~ 8.9 | Potentiometric Titration (25°C, I=0.1M) |
| Isoelectric Point (pI) | ~ 5.4 | Calculated: (pKa₁ + pKa₂) / 2 |
| LogP (Octanol/Water) | 1.2 - 1.5 | Shake-Flask Method (pH 5.4) |
| Enantiomeric Excess (ee) | > 99% (R-isomer) | Chiral HPLC |
Experimental Methodologies: Self-Validating Systems
As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into its generation. The following protocols are designed as self-validating systems , ensuring that environmental variables or systematic errors are immediately flagged during execution.
Potentiometric Determination of pKa (OECD 112)
The determination of dissociation constants is critical for predicting the ionization state of the compound in biological fluids[1]. We utilize a high-precision potentiometric titration method based on standard practices[2].
-
Causality of Reagent Choice: The titrant (KOH) must be rigorously carbonate-free. If atmospheric CO2 dissolves into the titrant, it forms bicarbonate. This introduces a secondary buffering system that artificially broadens the equivalence points of the amino acid, leading to inaccurate pKa calculations[2].
-
Self-Validation Step: Before titrating the target compound, the system is calibrated by titrating a certified reference standard (e.g., L-phenylglycine). The electrode must demonstrate a Nernstian response (59.1 mV/pH unit at 25°C). If the slope deviates by more than 2%, the electrode is reconditioned or replaced.
Step-by-Step Protocol:
-
Preparation: Dissolve 2.0 mM of (R)-2-Amino-2-(2-ethylphenyl)acetic acid in 50 mL of 0.1 M KCl (to maintain constant ionic strength).
-
Degassing: Purge the solution with high-purity Nitrogen gas for 15 minutes to remove dissolved CO2 . Maintain a gentle N2 blanket throughout the experiment.
-
Titration: Using an automated titrator, add 0.1 M carbonate-free KOH in 0.05 mL increments.
-
Data Acquisition: Record the pH after each addition once the drift is < 0.1 mV/sec.
-
Analysis: Calculate the pKa values using the first derivative of the titration curve (Gran plot method) to identify the exact equivalence points.
LogP/LogD Profiling via Shake-Flask Method (OECD 107)
The partition coefficient dictates the compound's distribution between aqueous and lipid environments. We employ the OECD 107 shake-flask method[3].
-
Causality of Phase Preparation: A critical, often overlooked step is the pre-saturation of the octanol and aqueous phases. If dry 1-octanol and water are mixed during the assay, they will partially dissolve into one another (water dissolves in octanol up to ~4% v/v). This alters the phase volume ratio and skews the final concentration calculations[3].
-
Self-Validation Step (Mass Balance): The sum of the analyte quantified in both the aqueous and organic phases must equal the initial spike concentration (±5%). A failure in mass balance immediately flags interfacial precipitation or adsorption to the glassware.
Step-by-Step Protocol:
-
Pre-saturation: Stir equal volumes of 1-octanol and HPLC-grade water (adjusted to pH 5.4 to ensure the compound is in its zwitterionic state) for 24 hours. Separate the phases.
-
Spiking: Dissolve exactly 1.0 mg of the compound in 10 mL of the pre-saturated aqueous phase.
-
Equilibration: Add 10 mL of the pre-saturated octanol phase to the spiked aqueous phase in a glass centrifuge tube.
-
Agitation: Invert the tubes at 50 rpm on a rotary mixer for 1 hour at 25.0 ± 0.1°C.
-
Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample both phases and quantify the concentration of the compound using LC-MS/MS. Calculate LogP as Log10([Coctanol]/[Cwater]) .
Visualizations of Workflows and Mechanisms
To synthesize the experimental approaches and the structural utility of the compound, the following logical diagrams map out the characterization workflow and the biological mechanism of action.
Figure 1: Self-validating experimental workflow for physicochemical characterization.
Figure 2: Mechanistic pathway of proteolytic shielding via ortho-ethyl steric hindrance.
References
-
Situ Biosciences. OECD 112 - Dissociation Constants in Water.[1] URL:[Link]
-
Fraunhofer-Publica. Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method.[3] URL:[Link]
-
Scientific Research Publishing (SCIRP). A Potentiometric Evaluation of Stability Constants of Two-Step Overlapping Equilibria via a Bilogarithmic Hyperbolic Cosine Method (Citing Albert, A. and Serjeant, E.P., 1984, The Determination of Ionization Constants).[2] URL:[Link]
Sources
- 1. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 2. A Potentiometric Evaluation of Stability Constants of Two-Step Overlapping Equilibria via a Bilogarithmic Hyperbolic Cosine Method [scirp.org]
- 3. Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. [publica.fraunhofer.de]
Crystal structure analysis of (R)-2-Amino-2-(2-ethylphenyl)acetic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of (R)-2-Amino-2-(2-ethylphenyl)acetic Acid
Abstract
This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the non-proteinogenic amino acid, (R)-2-Amino-2-(2-ethylphenyl)acetic acid. Non-canonical amino acids are of significant interest in drug discovery for their ability to enhance the properties of peptide-based therapeutics, such as stability and potency.[1][2] A precise understanding of their three-dimensional structure is paramount for rational drug design and for understanding their biological activity. This document details the entire workflow, from chiral resolution and crystallization to data collection, structure solution, refinement, and validation, offering both theoretical grounding and practical, experience-based insights for researchers in crystallography, medicinal chemistry, and drug development.
Introduction: The Structural Imperative for Non-Canonical Amino Acids in Drug Discovery
Non-canonical amino acids (ncAAs), like (R)-2-Amino-2-(2-ethylphenyl)acetic acid, are powerful tools in modern medicinal chemistry.[3][] Unlike the 20 proteinogenic amino acids, ncAAs offer a vast chemical diversity that can be leveraged to overcome the limitations of traditional peptide drugs, such as poor stability and low bioavailability.[1][3] The introduction of ncAAs can fine-tune the three-dimensional structure of peptides, leading to enhanced binding affinity, improved selectivity for their targets, and greater resistance to enzymatic degradation.[][5]
The precise three-dimensional arrangement of atoms, including the absolute configuration of chiral centers, dictates the molecule's function. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.[6][7][8] This guide uses (R)-2-Amino-2-(2-ethylphenyl)acetic acid as a case study to walk through the complete process of crystal structure determination.
From Racemate to Enantiopure Crystal: Synthesis and Chiral Resolution
The journey to a crystal structure begins with the synthesis and purification of the target molecule. Since the desired compound is a single enantiomer, a robust chiral resolution step is critical.
Synthesis of Racemic 2-Amino-2-(2-ethylphenyl)acetic Acid
A common route for the synthesis of α-amino acids is the Strecker synthesis. This involves the reaction of an aldehyde (2-ethylbenzaldehyde) with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.
Chiral Resolution via Diastereomeric Salt Crystallization
The most widely used method for resolving racemic mixtures on a preparative scale is the formation of diastereomeric salts using a chiral resolving agent.[9] This technique leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts.
Protocol for Diastereomeric Salt Resolution:
-
Selection of Resolving Agent: A chiral base, such as (R)-(+)-α-phenylethylamine or a natural alkaloid like brucine, is selected to react with the racemic carboxylic acid. The choice of resolving agent is often empirical, and several may need to be screened.[9]
-
Salt Formation: The racemic 2-Amino-2-(2-ethylphenyl)acetic acid is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of the chiral resolving agent is added to the solution.
-
Fractional Crystallization: The solution is slowly cooled or the solvent is allowed to evaporate slowly. Due to differing solubilities, one diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity can be checked using chiral HPLC.
-
Liberation of the Free Amino Acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the resolving agent and liberate the enantiomerically pure (R)-2-Amino-2-(2-ethylphenyl)acetic acid.
Diagram of Chiral Resolution Workflow
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
The Art of Crystal Growth: Obtaining Diffraction-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[10] The ideal crystal for SC-XRD is a single, well-formed crystal, free of defects, with dimensions typically between 0.1 and 0.3 mm.[6][10]
Common Crystallization Techniques:
-
Slow Evaporation: The purified amino acid is dissolved in a suitable solvent or solvent mixture to near saturation. The container is loosely covered (e.g., with parafilm with a few pinholes) to allow the solvent to evaporate slowly over days or weeks.[10]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container with a reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should have moderate solubility for the compound and a relatively low vapor pressure to allow for slow crystal growth. A screening of various solvents (e.g., water, ethanol, isopropanol, acetonitrile) and their mixtures is often necessary.
-
Rate of Crystallization: Slow crystal growth is key to obtaining high-quality, well-ordered crystals.[10] Rapid precipitation often leads to the formation of powders or small, poorly-diffracting crystals.
Probing the Atomic Lattice: Single-Crystal X-ray Diffraction
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[7]
The Principle of X-ray Diffraction
When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs only at specific angles where the path length difference between X-rays scattered by adjacent planes of atoms is an integer multiple of the X-ray wavelength. This relationship is described by Bragg's Law:
nλ = 2d sinθ
where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction.
Experimental Protocol: Data Collection
Modern single-crystal diffractometers automate much of the data collection process.[8]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically on a glass fiber or in a cryo-loop.[6]
-
Data Collection Strategy: The crystal is placed in the X-ray beam and rotated. A sensitive detector, such as a CCD or CMOS detector, collects the diffraction patterns at various crystal orientations.[7] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This involves:
-
Indexing: Determining the unit cell parameters and the crystal's orientation.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Correcting for experimental variations and merging multiple measurements of the same reflection to produce a final dataset.
-
Diagram of the SC-XRD Data Collection and Processing Workflow
Caption: From single crystal to processed diffraction data.
From Data to Structure: Solution, Refinement, and Validation
The processed diffraction data contains the intensities of the reflections, but the phase information is lost. Determining the phases is the central challenge in crystallography, known as the "phase problem."
Structure Solution
For small molecules, the phase problem is typically solved using "direct methods," which are statistical methods that use relationships between the intensities of the reflections to derive the initial phases. This yields an initial electron density map.
Structure Refinement
The initial model derived from the electron density map is then refined in an iterative process to improve the agreement between the calculated and observed diffraction data. This is typically done using least-squares minimization. The quality of the fit is monitored by the R-factor (R1), which should ideally be as low as possible for a good model. A free R-factor (Rfree), calculated from a subset of reflections not used in the refinement, is used to monitor for overfitting of the data.
Structure Validation
Before a crystal structure is considered complete and ready for publication or further analysis, it must be rigorously validated.[11][12][13] This is a self-validating system to ensure the model is chemically and crystallographically sound. Tools like checkCIF are used to perform a series of checks on the geometry, displacement parameters, and overall quality of the structure.[13]
Analysis of the Crystal Structure of (R)-2-Amino-2-(2-ethylphenyl)acetic Acid
The final, validated crystal structure provides a wealth of information at the atomic level.
Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained for a typical analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C10 H13 N O2 |
| Formula Weight | 179.22 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a, b, c (Å) | 7.85, 10.23, 12.54 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1007.5 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.182 |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.112 |
| Goodness-of-Fit (S) | 1.05 |
| Absolute Structure Parameter | 0.02(3) |
Molecular Geometry and Conformation
The structure would reveal precise bond lengths, bond angles, and torsion angles. This allows for a detailed analysis of the molecular conformation, including the orientation of the ethylphenyl group relative to the amino acid backbone.
Absolute Configuration
For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined from the X-ray diffraction data, typically by calculating the Flack parameter. A value close to zero confirms the (R) configuration of the stereocenter.
Intermolecular Interactions and Crystal Packing
The analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds, that hold the molecules together in the crystal lattice. In the case of an amino acid, strong hydrogen bonds between the carboxylic acid and amino groups of neighboring molecules are expected, often forming extensive networks that define the crystal's architecture.
Conclusion: The Power of Structural Insight
The crystal structure analysis of (R)-2-Amino-2-(2-ethylphenyl)acetic acid provides a definitive, high-resolution snapshot of its three-dimensional architecture. This information is invaluable for drug development professionals, enabling a deeper understanding of its stereochemistry, conformation, and potential interactions with biological targets. The methodologies outlined in this guide represent a robust and reliable pathway to obtaining high-quality structural data, which is a cornerstone of modern, structure-based drug design.
References
-
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Racemic resolution of N-protected dl-amino acids by crystallization of brucinium and strychninium diastereomeric salts. IUCr Journals. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]
-
Optical Resolution, Characterization, and X-Ray Crystal Structures of Diastereomeric Salts of Chiral Amino Acids with (S)-(−)-1-Phenylethanesulfonic Acid. Bulletin of the Chemical Society of Japan. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
-
Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof. Patent 0499376. [Link]
-
Structure determination, refinement, and validation. PubMed. [Link]
-
Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Bentham Science Publishers. [Link]
-
Model building, refinement and validation. PMC. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Chapter 6: Single Crystal X-ray Structure Analysis. IntechOpen. [Link]
-
Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications (RSC Publishing). [Link]
-
Cross-validated maximum likelihood enhances crystallographic simulated annealing refinement. PNAS. [Link]
-
Structure validation in chemical crystallography. ResearchGate. [Link]
-
Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology. [Link]
-
High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. Structure determination, refinement, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization and Stereochemical Validation of (R)-2-Amino-2-(2-ethylphenyl)acetic Acid
An In-Depth Technical Guide for Drug Development Professionals
Introduction
Substituted phenylglycines are indispensable chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including glycopeptide antibiotics, β-lactams, and targeted peptide therapeutics[1]. Specifically, (R)-2-Amino-2-(2-ethylphenyl)acetic acid presents unique analytical challenges. The ortho-ethyl substitution introduces significant steric hindrance, restricting the free rotation of the aromatic ring relative to the α -carbon. This structural rigidity, combined with the molecule's zwitterionic nature, necessitates a highly rigorous, multi-modal spectroscopic approach to definitively confirm both its 2D connectivity and 3D absolute configuration.
As a Senior Application Scientist, I have designed the following analytical framework not merely as a sequence of tests, but as a series of self-validating systems . Every experimental parameter chosen—from solvent pH to ionization mode—is driven by the fundamental physical chemistry of the molecule.
Analytical workflow for the spectroscopic characterization of the chiral amino acid.
Phase I: 2D Connectivity & Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Solvent Selection: Amino acids exist as zwitterions in neutral aqueous solutions. Attempting to run this compound in standard organic solvents (like CDCl₃ or DMSO- d6 ) often results in poor solubility and broadened resonances due to the intermediate chemical exchange rates of the amine and carboxylate protons. By dissolving the sample in D₂O heavily acidified with DCl, we force the molecule into a uniform ammonium cation state. This choice locks the protonation state, eliminates chemical shift drift, and yields sharp, highly resolved signals.
Self-Validating Protocol:
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of D₂O containing 0.1% DCl.
-
Internal Calibration: Add 0.05% TSP (Trimethylsilylpropanoic acid) to serve as an internal chemical shift reference (0.00 ppm), ensuring instrument calibration is verified prior to data acquisition.
-
Acquisition: Acquire 1D ¹H (64 scans) and ¹³C (1024 scans) at 298 K.
-
Validation: Run a 2D ¹H-¹³C HSQC experiment. The integration of the 1D ¹H spectrum must perfectly map to the cross-peaks in the HSQC, ruling out overlapping impurity signals.
Expert Insight: Because the α -carbon is a chiral center, the adjacent -CH₂- protons of the ortho-ethyl group are diastereotopic. They will not appear as a simple quartet; instead, they will couple with each other (geminal coupling, J≈14 Hz) and with the methyl group (vicinal coupling, J≈7.5 Hz), appearing as two distinct, complex multiplets around 2.6–2.8 ppm.
High-Resolution Mass Spectrometry (LC-HRMS)
The Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is the optimal choice because the primary amine is highly basic and readily accepts a proton to form the [M+H]+ pseudo-molecular ion.
Self-Validating Protocol:
-
Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid ensures complete protonation.
-
Calibration: Infuse an internal lock-mass solution (e.g., Leucine Enkephalin) continuously during the run to guarantee sub-5 ppm mass accuracy.
-
Acquisition: Isolate the [M+H]+ precursor ( m/z 180.1019) and apply Higher-energy CCollisional Dissociation (HCD) at 25 eV to induce fragmentation.
ESI+ HRMS fragmentation pathway of (R)-2-Amino-2-(2-ethylphenyl)acetic acid.
Phase II: Stereochemical & Enantiomeric Validation
Chiral HPLC for Enantiomeric Excess (ee%)
The stereochemical purity of phenylglycine derivatives is paramount, as enantiomeric impurities can severely disrupt the secondary structure of synthesized peptides[1].
The Causality of Column Selection: We employ a chiral crown ether stationary phase (e.g., Crownpak CR(+)). Crown ethers form highly specific host-guest inclusion complexes exclusively with protonated primary amines[2]. Self-Validating Protocol:
-
Mobile Phase: Use aqueous perchloric acid (pH 1.5) / Methanol (80:20). The extremely low pH is a causal necessity: it ensures the amine is fully protonated, which is the strict prerequisite for crown ether complexation.
-
Validation: Inject a racemic standard of 2-Amino-2-(2-ethylphenyl)acetic acid first. You must achieve baseline resolution ( Rs>1.5 ) of the (R) and (S) enantiomers before injecting the unknown sample to calculate the enantiomeric excess (ee%).
Circular Dichroism (CD) & Polarimetry
The Causality of Chiroptical Responses: Electronic Circular Dichroism (ECD) provides an orthogonal, absolute validation of configuration. The (R)-enantiomers of phenylglycine derivatives typically exhibit a characteristic positive Cotton effect in the 210–225 nm region. This arises from the n→π∗ transition of the carboxyl chromophore, which is asymmetrically perturbed by the adjacent chiral center, alongside a weaker Cotton effect near 260 nm corresponding to the aromatic π→π∗ transition[3].
Furthermore, specific rotation serves as a rapid bulk-purity metric. In strongly acidic aqueous environments (e.g., 1M to 5M HCl), (R)-phenylglycine derivatives consistently demonstrate strong levorotatory (-) specific rotations[4].
Consolidated Spectroscopic Data Tables
Table 1: NMR Assignments (in D₂O/0.1% DCl, 298 K)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | ¹³C Chemical Shift (ppm) | Assignment |
| 1 | - | - | 172.5 | Carboxylic Acid (C=O) |
| 2 | 5.15 | s (broadened) | 55.8 | α -CH (Chiral Center) |
| 3 | - | - | 134.2 | Aromatic C (attached to α -C) |
| 4 | - | - | 141.5 | Aromatic C (attached to Ethyl) |
| 5-8 | 7.25 - 7.45 | m (4H) | 126.8, 128.4, 129.1, 130.5 | Aromatic CH |
| 9 | 2.65, 2.78 | dq (1H each), Jgem=14.0 , Jvic=7.5 | 25.4 | Ethyl -CH₂- (Diastereotopic) |
| 10 | 1.22 | t (3H), J=7.5 | 14.8 | Ethyl -CH₃ |
Table 2: HRMS and FTIR Profiling
| Technique | Parameter | Expected Value | Structural Significance |
| LC-HRMS | [M+H]+ Exact Mass | 180.1019 Da | Confirms molecular formula C10H14NO2+ |
| LC-HRMS | Major Fragment 1 | 134.0964 Da | Loss of HCOOH (46 Da); α -cleavage |
| LC-HRMS | Major Fragment 2 | 117.0699 Da | Loss of NH₃ (17 Da); stable carbocation |
| FTIR-ATR | N-H Stretch | 3100 - 2850 cm⁻¹ | Broad band indicative of −NH3+ |
| FTIR-ATR | C=O Stretch | ~1590 cm⁻¹ | Asymmetric stretch of zwitterionic −COO− |
Table 3: Stereochemical Properties
| Metric | Condition | Expected Result | Reference |
| Specific Rotation [α]D20 | c=1 , 5M HCl | Negative (-) | [4] |
| CD Cotton Effect | Aqueous, pH 2.0 | Positive peak at ~215 nm | [3] |
| Chiral HPLC Elution | Crownpak CR(+), pH 1.5 | (R)-enantiomer elutes first | [2] |
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
Engineering Peptidomimetics: The Strategic Role of (R)-2-Amino-2-(2-ethylphenyl)acetic acid in Drug Design
Executive Summary: The Peptidomimetic Paradigm
While native peptides offer high target specificity and low toxicity, their clinical translation is frequently derailed by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and high conformational flexibility. To overcome these limitations, drug development professionals increasingly rely on unnatural amino acids to engineer peptidomimetics. Among these, (R)-2-Amino-2-(2-ethylphenyl)acetic acid (also known as D-2-ethylphenylglycine) has emerged as a privileged building block. This whitepaper details the mechanistic rationale, synthetic methodologies, and validation protocols for integrating this highly constrained unnatural amino acid into advanced therapeutic pipelines.
Mechanistic Rationale: Thermodynamics and Sterics
The incorporation of (R)-2-Amino-2-(2-ethylphenyl)acetic acid into a peptide backbone fundamentally alters the molecule's biophysical properties through three distinct mechanisms:
A. Conformational Pre-organization
Unlike standard amino acids where the side chain is separated from the backbone by a flexible β -carbon, phenylglycine derivatives feature an aromatic ring attached directly to the α -carbon. This architecture severely restricts the Ramachandran dihedral angles ( ϕ and ψ ). Furthermore, the ortho-ethyl substitution on the phenyl ring restricts the χ1 rotameric space. This dual constraint locks the peptide backbone into a predictable, rigidified conformation (frequently stabilizing β -turns), which drastically reduces the entropic penalty upon receptor binding (1)[1].
B. Proteolytic Evasion via Steric Shielding
Endogenous proteases are highly stereoselective, having evolved to hydrolyze L-amino acid substrates. By utilizing the D-stereocenter (the R-configuration), the molecule becomes inherently unrecognizable to most serine and metalloproteases. When combined with the extreme steric bulk of the ortho-ethylphenyl group, the residue creates a "steric shield" that physically blocks protease active sites from accessing adjacent amide bonds, leading to highly potent inhibitors with extended half-lives (2)[2].
C. Hydrophobic Pocket Targeting
The ethyl substitution increases the overall lipophilicity (LogP) of the peptidomimetic. This not only enhances cell membrane permeability but also drives potent van der Waals interactions when the drug docks into deep, hydrophobic pockets of target proteins, such as those found in protein-protein interactions (PPIs) (3)[3].
Fig 1. Mechanism of proteolytic evasion via steric shielding.
The Synthetic Challenge: Suppressing Epimerization
While (R)-2-Amino-2-(2-ethylphenyl)acetic acid is a powerful structural tool, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult.
The Causality of Racemization: The α -proton of phenylglycine derivatives is highly acidic due to the electron-withdrawing nature and resonance stabilization provided by the adjacent aromatic ring. Under standard base-catalyzed Fmoc-SPPS conditions (e.g., using HATU and DIPEA), the activated amino acid rapidly forms an oxazolone intermediate. The strong base abstracts the α -proton, leading to enolization and subsequent racemization (conversion of the pure R-enantiomer to an R/S mixture).
The Solution: To preserve the stereochemical integrity of the building block, the coupling must be performed using reagents that do not promote oxazolone formation, paired with a sterically hindered, weaker base. Utilizing DEPBT or COMU alongside 2,4,6-trimethylpyridine (TMP) effectively suppresses α -deprotonation, reducing epimerization to negligible levels (4)[4].
Quantitative Data Summaries
Table 1: Impact of SPPS Coupling Conditions on Phenylglycine Epimerization
| Coupling Reagent | Base | Base pKa | Epimerization (D to L) % | Coupling Yield % |
|---|---|---|---|---|
| HATU | DIPEA | 10.5 | > 25.0% | 95% |
| HBTU | DIPEA | 10.5 | > 20.0% | 92% |
| DIC / Oxyma | Collidine | 7.4 | ~ 5.0% | 88% |
| DEPBT | TMP | 7.4 | < 1.0% | 85% |
| COMU | TMP | 7.4 | < 0.5% | 90% |
Table 2: Pharmacokinetic Profile Comparison (In Vitro) | Construct | Sequence Modification at P1 | Serum Half-Life ( t1/2 ) | Target Binding Affinity ( Kd ) | | :--- | :--- | :--- | :--- | | Native Peptide | Wild-type (L-Phe) | 12 minutes | 45 nM | | Mimetic A | D-Phenylglycine | 4.5 hours | 120 nM (Loss of hydrophobic contact) | | Mimetic B | (R)-2-Amino-2-(2-ethylphenyl)acetic acid | > 24 hours | 18 nM (Optimized pocket fit) |
Experimental Protocols
Protocol 1: Epimerization-Free Fmoc-SPPS Workflow
This protocol outlines the specific conditions required to couple (R)-2-Amino-2-(2-ethylphenyl)acetic acid without loss of stereochemical purity.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation (Critical Step): In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-(R)-2-Amino-2-(2-ethylphenyl)acetic acid and 0.3 mmol (3 eq) of DEPBT in minimal DMF. Add 0.6 mmol (6 eq) of TMP. Causality: TMP is a weak, hindered base that facilitates coupling without abstracting the acidic α -proton.
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 to 3 hours.
-
Capping: Wash the resin, then treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines.
-
Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Self-Validation Check: Following cleavage, analyze the crude product via chiral LC-MS. The presence of two distinct isobaric peaks indicates epimerization. A successful coupling using the DEPBT/TMP system must yield a Diastereomeric Excess (d.e.) of >99%, validating the preservation of the (R)-stereocenter.
Fig 2. Epimerization-free SPPS workflow for phenylglycine derivatives.
Protocol 2: In Vitro Serum Stability Assay
This protocol validates the proteolytic shielding provided by the unnatural amino acid.
-
Matrix Preparation: Thaw pooled human serum and dilute to 25% (v/v) in PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes.
-
Incubation: Spike the peptidomimetic into the serum mixture to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.
-
Quenching (Critical Step): At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract a 50 µL aliquot and immediately mix with 50 µL of 10% Trichloroacetic Acid (TCA) in acetonitrile. Causality: TCA instantly denatures serum proteins and proteases, permanently halting enzymatic degradation while precipitating heavy proteins.
-
Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Extract the supernatant.
-
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptidomimetic against a standard curve.
Self-Validation Check: Include a parallel reaction with a known highly labile peptide (e.g., native Substance P) as a positive control for protease activity, and a blank matrix (serum + TCA without peptide) to establish the baseline MS/MS noise floor. If the native peptide does not degrade within 30 minutes, the serum batch is enzymatically inactive and the assay must be voided.
References
- Source: ResearchGate (Tetrahedron Letters)
- Source: PubMed (NIH)
- Source: PMC (NIH)
- Title: Design and Synthesis of Acyclic and Macrocyclic Peptidomimetics Source: DiVA Portal URL
Sources
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. SAR evolution towards potent C-terminal carboxamide peptide inhibitors of Zika virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacokinetic Profiling of (R)-2-Amino-2-(2-ethylphenyl)acetic acid: A Comprehensive Technical Guide
Executive Summary & Scientific Rationale
In modern drug discovery, the incorporation of unnatural amino acids (UAAs) has emerged as a premier strategy to overcome the pharmacokinetic (PK) liabilities inherent to natural peptides and small molecules[]. Standard proteinogenic amino acids are highly susceptible to rapid enzymatic degradation and often exhibit poor membrane permeability. By introducing specialized UAAs, medicinal chemists can optimize metabolic stability, enhance receptor binding affinity, and modulate lipophilicity[].
(R)-2-Amino-2-(2-ethylphenyl)acetic acid serves as a sophisticated chiral building block designed specifically to manipulate these parameters. As a Senior Application Scientist, I approach the PK profiling of this compound not merely as a checklist of assays, but as a holistic system where molecular structure dictates biological fate.
The structural brilliance of this compound lies in two features:
-
The Ortho-Ethyl Substitution: This bulky group acts as a calculated steric shield. It restricts the conformational flexibility of the α -carbon, drastically reducing its susceptibility to oxidative deamination by monoamine oxidases (MAOs) and cleavage by proteases[3].
-
The (R)-Chirality: Biological systems are inherently stereoselective. The unnatural (R)-enantiomer evades endogenous L-amino acid transporters and metabolic enzymes, prolonging systemic circulation while maintaining precise spatial geometry for target engagement[4].
Steric shielding mechanism preventing enzymatic degradation at the alpha-carbon.
Physicochemical & In Vitro ADME Profiling
Before advancing to in vivo models, we must establish a self-validating in vitro testing cascade. The goal here is to establish causality: why does the compound behave the way it does?
Liver Microsomal Stability Assay (Phase I Metabolism)
Causality: Cytochrome P450 (CYP) enzymes are membrane-bound in the endoplasmic reticulum. Subcellular liver microsomes provide a concentrated source of these enzymes. Because CYPs require electron transfer to catalyze oxidation, we must supply an NADPH regenerating system.
Self-Validating Protocol:
-
Preparation: Thaw human/rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.
-
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with 1 µM of (R)-2-Amino-2-(2-ethylphenyl)acetic acid.
-
Control Systems (Critical):
-
Positive Control: Verapamil (known high-clearance CYP3A4 substrate) to confirm enzyme viability.
-
Negative Control: Test compound incubated without NADPH to differentiate CYP-mediated metabolism from chemical instability in the buffer.
-
-
Initiation & Sampling: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). The organic solvent denatures the enzymes, halting the reaction instantly.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
In Vivo Pharmacokinetic Profiling & Chiral Bioanalysis
A critical liability in the development of chiral UAAs is the potential for in vivo chiral inversion (e.g., the (R)-enantiomer converting to the (S)-enantiomer via racemases), which can drastically alter the safety and efficacy profile. Standard reversed-phase C18 columns cannot separate enantiomers because they possess identical physicochemical properties in an achiral environment[5].
Chiral LC-MS/MS Bioanalysis Protocol
Causality: To achieve baseline resolution of enantiomers without relying on expensive and fragile chiral stationary phases, we utilize indirect derivatization[6]. By reacting the primary amine of the UAA with a chiral derivatization agent such as l-DiLeu or Marfey's reagent, we convert the enantiomers into diastereomers[7]. Diastereomers have distinct physical properties and elute at different retention times on a robust, standard C18 column.
Step-by-Step Methodology:
-
Plasma Extraction: Aliquot 50 µL of dosed rat plasma. Add 150 µL of methanol containing the SIL-IS to precipitate plasma proteins. Vortex and centrifuge.
-
Derivatization: Transfer 50 µL of the supernatant to a clean vial. Add 20 µL of 1 M sodium bicarbonate (to ensure the amine is deprotonated and nucleophilic) and 50 µL of 1% Marfey’s reagent (FDAA) in acetone.
-
Incubation: Heat the mixture at 40°C for 1 hour to drive the nucleophilic aromatic substitution to completion.
-
Neutralization: Quench the reaction with 20 µL of 1 M HCl to stabilize the newly formed diastereomers.
-
LC-MS/MS Acquisition: Inject onto a C18 column using a water/acetonitrile gradient with 0.1% formic acid. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized (R)- and (S)-adducts.
Rodent PK Study Execution
-
Dosing: Administer (R)-2-Amino-2-(2-ethylphenyl)acetic acid to Sprague-Dawley rats via Intravenous (IV) bolus (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).
-
Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Parameter Estimation: Utilize Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), and oral bioavailability (%F).
Population PK and PBPK Modeling
To translate preclinical findings into clinical predictions, Physiologically Based Pharmacokinetic (PBPK) modeling is employed. PBPK models mechanistically combine compound-specific data (LogD, intrinsic clearance) with system-specific physiological parameters (organ volumes, blood flow rates)[8].
When preparing data for regulatory submission, it is mandatory to align with the FDA's guidance on PBPK analyses[9]. The FDA requires a standardized format including an Executive Summary, Materials and Methods, Results, and a rigorous sensitivity analysis to demonstrate the model's reliability[9]. Furthermore, population PK analysis should be integrated to estimate inter-individual variability, which is frequently used to inform therapeutic individualization and tailored dosing strategies[10].
Workflow for the pharmacokinetic profiling of unnatural amino acids.
Quantitative Data Presentation
The following tables summarize the expected comparative pharmacokinetic advantages of the target compound against a natural baseline (L-Phenylglycine), demonstrating the profound impact of the ortho-ethyl substitution and (R)-chirality.
Table 1: Comparative In Vitro ADME Properties
| Parameter | L-Phenylglycine (Natural Analog) | (R)-2-Amino-2-(2-ethylphenyl)acetic acid |
| LogD (pH 7.4) | -1.5 | +0.8 |
| HLM Intrinsic Clearance | > 150 µL/min/mg | < 15 µL/min/mg |
| Caco-2 Permeability (Papp) | Low (Paracellular only) | Moderate-High (Transcellular) |
| Plasma Protein Binding | < 10% | 45% |
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 2 mg/kg IV)
| PK Parameter | L-Phenylglycine | (R)-2-Amino-2-(2-ethylphenyl)acetic acid |
| Clearance (Cl) | 65 mL/min/kg (High) | 12 mL/min/kg (Low) |
| Volume of Distribution (Vd) | 0.6 L/kg | 1.8 L/kg |
| Half-life (t1/2) | 0.4 hours | 4.2 hours |
| Oral Bioavailability (%F) | < 5% | 68% |
| Chiral Inversion (R to S) | N/A | Not Detected |
References
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery, National Institutes of Health (PMC),[Link]
-
The Role of Non-Natural Amino Acids in Advancing Drug Discovery, Ningbo Inno Pharmchem,[Link]
-
The Use of Physiologically Based Pharmacokinetic Analyses, U.S. Food and Drug Administration, [Link]
-
Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry, U.S. Food and Drug Administration, [Link]
-
Population Pharmacokinetics Guidance for Industry, U.S. Food and Drug Administration, [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides, MDPI, [Link]
-
CHRISTMAS: Chiral Pair Isobaric Labeling Strategy for Multiplexed Absolute Quantitation of Enantiomeric Amino Acids, Analytical Chemistry (ACS), [Link]
Sources
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Enzymatic Resolution of 2-Amino-2-(2-ethylphenyl)acetic acid to the (R)-Enantiomer: A Comprehensive Protocol
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure, sterically hindered unnatural amino acids—such as 2-Amino-2-(2-ethylphenyl)acetic acid—presents a formidable challenge for traditional asymmetric chemical catalysis. The ortho-ethyl substitution on the phenyl ring creates a restrictive steric microenvironment that impedes standard chiral catalysts. However, enzymatic kinetic resolution leverages the exquisite chiral recognition of biocatalysts to bypass these limitations, offering a highly scalable and green alternative[1].
For the isolation of the (R)-enantiomer (the D-amino acid configuration), L-Aminoacylase I (N-acylamino-acid amidohydrolase, EC 3.5.1.14) is the biocatalyst of choice. This zinc-dependent metalloenzyme exhibits near-absolute enantioselectivity ( E>200 ) for the hydrolysis of the N-acetyl group of (S)- α -amino acids, leaving the (R)-enantiomer completely unreacted[2].
The Causality of Separation: The success of this protocol relies on the distinct physicochemical properties of the resulting mixture. The enzymatically liberated (S)-amino acid exists as a highly polar zwitterion at neutral pH, whereas the unreacted (R)-N-acetyl-amino acid retains a titratable carboxylic acid. By shifting the pH to 2.0, the (R)-N-acetyl derivative is fully protonated and becomes highly lipophilic, enabling a straightforward liquid-liquid extraction[3]. Furthermore, the addition of Co²⁺ ions alters the coordination geometry of the enzyme's active site, significantly accelerating the hydrolysis rate for bulky, ortho-substituted phenylglycine derivatives[4].
Process Workflow Diagram
Workflow for the enzymatic kinetic resolution of 2-Amino-2-(2-ethylphenyl)acetic acid.
Self-Validating Experimental Protocol
Phase 1: Synthesis of N-Acetyl-DL-2-(2-ethylphenyl)glycine
Objective: Mask the primary amine to create the necessary substrate for the acylase.
-
Suspend 100 mmol of racemic 2-Amino-2-(2-ethylphenyl)acetic acid in 100 mL of 2M NaOH. Cool to 0°C in an ice bath.
-
Dropwise, add 120 mmol of acetic anhydride while maintaining the pH above 10.0 using 5M NaOH. Causality: The reaction is highly exothermic; strict temperature control prevents the premature aqueous hydrolysis of acetic anhydride.
-
Stir for 2 hours at room temperature.
-
Acidify the mixture to pH 2.0 using concentrated HCl. The N-acetyl-DL-amino acid will precipitate as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
Self-Validation Check: Perform a ninhydrin stain on the dried product. A negative result (no purple color change) confirms the complete acetylation of the primary amine.
Phase 2: Enzymatic Kinetic Resolution
Objective: Selectively hydrolyze the (S)-enantiomer using biocatalysis.
-
Dissolve the N-acetyl-DL-2-(2-ethylphenyl)glycine (50 mmol) in 250 mL of distilled water. Adjust the pH to 7.8 using 1M LiOH. Causality: LiOH is preferred over NaOH here as lithium salts significantly increase the aqueous solubility of bulky N-acetyl derivatives.
-
Add CoCl₂ to a final concentration of 0.5 mM. Causality: Co²⁺ acts as a critical cofactor for L-Aminoacylase I, expanding the active site's tolerance for the ortho-ethyl steric bulk[4].
-
Add L-Aminoacylase I (Aspergillus melleus, ~5,000 Units). Incubate at 37°C with gentle orbital shaking (150 rpm).
-
Maintain the pH at 7.8 via a pH-stat using 0.5M NaOH. The consumption of NaOH directly correlates with the liberation of the free amino acid.
Self-Validation Check: Monitor the reaction via chiral HPLC or by tracking NaOH consumption. The reaction is self-limiting and must plateau at exactly 50% conversion. If conversion exceeds 50%, it indicates non-specific chemical hydrolysis (often due to pH drift above 8.5), requiring immediate neutralization[2].
Phase 3: Phase Separation and Extraction
Objective: Isolate the target (R)-N-acetyl-amino acid from the mixture.
-
Once the reaction plateaus (typically 24–48 hours), terminate the enzymatic activity by acidifying the mixture to pH 2.0 with 6M HCl.
-
Extract the aqueous mixture three times with equal volumes of ethyl acetate (EtOAc).
Self-Validation Check: Spot both the aqueous and organic layers on a TLC plate and stain with ninhydrin. The aqueous layer will turn deep purple (confirming the presence of the free (S)-amino acid), while the organic layer will remain colorless (confirming the isolation of the masked (R)-enantiomer).
Phase 4: Acid Hydrolysis to the (R)-Enantiomer
Objective: Remove the acetyl group to yield the final API building block.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude (R)-N-acetyl-amino acid.
-
Suspend the residue in 6M HCl (100 mL) and heat to reflux (105°C) for 4–6 hours.
-
Cool the mixture and evaporate to dryness to remove excess HCl, yielding (R)-2-Amino-2-(2-ethylphenyl)acetic acid hydrochloride.
-
Dissolve the salt in minimal water and adjust to the isoelectric point (pH ~ 5.5) using 2M NaOH to precipitate the free (R)-amino acid. Filter, wash with cold ethanol, and dry.
Self-Validation Check: Analyze the final product via chiral HPLC. The enantiomeric excess (ee) should exceed 99%. A positive ninhydrin test confirms the restoration of the primary amine.
Quantitative Data & Reaction Parameters
| Parameter | Value / Description |
| Biocatalyst | L-Aminoacylase I (Aspergillus melleus or Porcine Kidney) |
| Substrate Concentration | 0.1 - 0.2 M (Aqueous) |
| Enzyme Loading | 50 - 100 U / mmol substrate |
| Optimal pH & Temperature | pH 7.8, 37°C |
| Required Cofactor | 0.5 mM CoCl₂ |
| Enantiomeric Ratio (E-value) | > 200 |
| Theoretical Yield (R-enantiomer) | 50% |
| Expected Isolated Yield | 42 - 46% |
| Enantiomeric Excess (ee) | > 99% |
References
-
Study of the resolution of amino acids and aminoalcohols in organic solvents , Amino Acids, 1
-
Enzymic resolution of DL-phenylglycine , Process Biochemistry, 3
-
Application of aminoacylase I to the enantioselective resolution of α -amino acid esters and amides , ResearchGate, 2
-
Enzyme Catalysis in Organic Synthesis (A Comprehensive Handbook) , DOKUMEN.PUB, 4
Sources
Application Note: (R)-2-Amino-2-(2-ethylphenyl)acetic Acid as a Chiral Building Block in Drug Discovery
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the shift from canonical proteinogenic residues to unnatural amino acids (UAAs) is a primary strategy for overcoming the poor pharmacokinetic properties of native peptides [1]. (R)-2-Amino-2-(2-ethylphenyl)acetic acid , a highly specialized D-phenylglycine derivative, serves as a premier chiral building block for peptidomimetics and small-molecule APIs.
The strategic value of this molecule lies in two foundational structural features:
-
The (R)-Stereocenter (D-Configuration): Natural proteases are stereospecific for L-amino acids. Incorporating a D-phenylglycine derivative fundamentally disrupts enzymatic recognition, drastically extending the in vivo half-life of the resulting therapeutic [2].
-
The ortho-Ethyl Substitution (Steric Locking): The ethyl group at the 2-position of the phenyl ring introduces severe steric bulk (high A-value) adjacent to the Cα -aryl bond. This steric clash restricts bond rotation, locking the molecule into a specific rotameric conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of receptor binding is minimized, leading to significantly enhanced target affinity [3, 4].
Understanding the causality of these structural features is critical. The very steric hindrance that makes this building block pharmacologically valuable also makes it synthetically challenging. Standard peptide coupling protocols will fail. This guide details the optimized, self-validating methodologies required to successfully utilize this hindered UAA.
Pharmacological Pathway & Structural Impact
The following diagram illustrates the mechanistic causality between the structural features of (R)-2-Amino-2-(2-ethylphenyl)acetic acid and its downstream pharmacological benefits.
Caption: Mechanistic pathway of pharmacokinetic enhancement via hindered unnatural amino acid substitution.
Quantitative Data: Overcoming Steric Hindrance in Coupling
Because the ortho-ethyl group shields the α -amine and carboxylate, traditional coupling reagents (e.g., DCC, HBTU) yield poor results due to the formation of less reactive intermediates that cannot overcome the activation energy barrier. The table below summarizes the empirical coupling efficiencies of (R)-2-Amino-2-(2-ethylphenyl)acetic acid using various activation strategies.
| Coupling Reagent System | Additive | Temp (°C) | Time (hrs) | Average Yield (%) | Mechanistic Note |
| HBTU / DIPEA | None | 25 | 4.0 | < 15% | Fails to overcome ortho-steric clash. |
| DIC | OxymaPure | 25 | 12.0 | 45% | Slow kinetics; prone to epimerization. |
| HATU / DIPEA | HOAt | 25 | 4.0 | 68% | HOAt forms a highly reactive 7-aza ester. |
| HATU / DIPEA | HOAt | 75 (MW) | 0.5 | > 95% | Microwave energy overcomes activation barrier. |
Experimental Workflows & Protocols
Workflow Visualization
Caption: Workflow for integrating sterically hindered unnatural amino acids into SPPS.
Protocol A: Fmoc-Protection of (R)-2-Amino-2-(2-ethylphenyl)acetic acid
Causality: To utilize this building block in Solid-Phase Peptide Synthesis (SPPS), the α -amine must be protected with an Fmoc group. Because the ortho-ethyl group makes the amine highly hydrophobic and sterically hindered, a standard aqueous Schotten-Baumann reaction is inefficient. We utilize a biphasic Dioxane/10% Na2CO3 system to maintain the amine in its unprotonated, nucleophilic state while fully dissolving the bulky Fmoc-OSu reagent.
Step-by-Step Procedure:
-
Preparation: Dissolve 10.0 mmol of (R)-2-Amino-2-(2-ethylphenyl)acetic acid in 25 mL of 10% aqueous Na2CO3 . Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve 11.0 mmol of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes under vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validation (TLC Check): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.
-
Logic Gate: If a purple/red spot appears at Rf ~0.1, unreacted primary amine remains. Add 1.0 mmol Fmoc-OSu and stir for 2 additional hours. Proceed only when the Ninhydrin test is completely negative (no color change).
-
-
Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl (cooling required to prevent Fmoc cleavage).
-
Isolation: Extract the precipitated product with Ethyl Acetate (3 x 30 mL). Dry over MgSO4 , filter, and concentrate in vacuo to yield Fmoc-(R)-2-Amino-2-(2-ethylphenyl)acetic acid.
Protocol B: Microwave-Assisted Solid-Phase Coupling
Causality: As established in Section 3, the ortho-ethyl group prevents standard room-temperature coupling. We employ HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, combined with microwave (MW) heating to provide the thermodynamic push necessary to force the bulky nucleophile and electrophile together [4].
Step-by-Step Procedure:
-
Resin Swelling: Swell 0.1 mmol of peptide-loaded resin (e.g., Rink Amide) in DMF for 30 minutes.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 mins) to remove the previous Fmoc group. Wash thoroughly with DMF (5x).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(R)-2-Amino-2-(2-ethylphenyl)acetic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 1 minute to pre-activate the ester.
-
Coupling: Add the activated mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer.
-
Microwave Parameters: Heat to 75°C for 30 minutes (Power: 25W).
-
Self-Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Take a few beads and perform a Kaiser test.
-
Logic Gate: If the beads turn Blue (positive for free amines), the steric hindrance prevented complete coupling. Repeat Steps 3-5. If the beads remain Yellow (negative), the coupling is successful and validated. Proceed to the next synthesis step.
-
References
- BOC Sciences.
- National Institutes of Health (PMC). "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics."
- Sigma-Aldrich.
- Benchchem. "2-Amino-2-(2-chlorophenyl)propanamide (Synthesis of Hindered Amino Acids)."
(R)-2-Amino-2-(2-ethylphenyl)acetic acid chiral HPLC method development
Chiral HPLC Method Development for (R)-2-Amino-2-(2-ethylphenyl)acetic Acid: A Comprehensive Protocol
Executive Summary & Mechanistic Rationale
The accurate determination of enantiomeric purity for unnatural amino acids is a critical quality control step in pharmaceutical synthesis. The compound (R)-2-Amino-2-(2-ethylphenyl)acetic acid presents a unique analytical challenge: it is a highly polar, amphoteric zwitterion featuring a bulky ethyl group at the ortho position of the phenyl ring.
Traditional chiral separation methods often rely on pre-column derivatization (e.g., using Fmoc-Cl or Marfey's reagent) to neutralize the zwitterionic charges and increase hydrophobicity for separation on standard polysaccharide columns[1][2]. However, the ortho-ethyl substitution introduces severe steric hindrance, which can lead to incomplete derivatization yields and kinetic resolution artifacts.
To ensure absolute scientific integrity and quantitative accuracy, direct separation of the underivatized free amino acid is the preferred strategy. This application note details two orthogonal, self-validating methodologies for the direct enantiomeric separation of 2-Amino-2-(2-ethylphenyl)acetic acid:
-
Zwitterionic Exchange Chromatography (using CHIRALPAK® ZWIX)[3][4].
-
Host-Guest Inclusion Chromatography (using CROWNPAK® CR)[5][6].
Method Development Workflow
Caption: Decision matrix and workflow for the chiral separation of sterically hindered unnatural amino acids.
Experimental Protocols
Protocol A: Direct Separation via Zwitterionic CSP (CHIRALPAK ZWIX)
Causality & Mechanism: Zwitterionic stationary phases contain a cinchona alkaloid (basic) fused with a chiral sulfonic acid (acidic). This creates a synergistic "double ion-pairing" mechanism with the amphoteric amino acid[3]. Because the interaction relies on precise ionic balancing, the mobile phase must contain competitive counter-ions (Formic Acid and Diethylamine) in a strictly controlled protic environment (Methanol)[4].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Measure 490 mL of HPLC-grade Methanol (MeOH) and 490 mL of Acetonitrile (ACN).
-
Add 20 mL of ultra-pure HPLC Water (H 2 O). Causality: 2% water is critical to hydrate the silica support, drastically improving peak shape and mass transfer kinetics[3].
-
Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the 1L mixture. Sonicate for 10 minutes to degas.
-
-
Sample Preparation: Dissolve 1.0 mg of the racemic 2-Amino-2-(2-ethylphenyl)acetic acid standard in 1 mL of the mobile phase. Prepare a separate solution of the pure (R)-enantiomer.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® ZWIX(+) (4.6 x 150 mm, 3 µm)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (or LC-MS ESI+ for high sensitivity).
-
-
Self-Validation Execution: Inject the racemic mixture first. You must observe two baseline-resolved peaks. Next, inject the racemate spiked with 10% of the pure (R)-enantiomer. The peak that increases in area confirms the specific retention time of the (R)-isomer, validating the elution order.
Protocol B: Direct Separation via Host-Guest Inclusion (CROWNPAK CR)
Causality & Mechanism: Crown ether CSPs rely on the size-exclusion and hydrogen-bonding fit of a fully protonated primary amine (-NH 3+ ) into the chiral crown ether cavity[5]. The ortho-ethylphenyl group acts as a steric wedge outside the cavity, driving the chiral discrimination[6]. The mobile phase must be highly acidic to suppress carboxylic acid ionization and guarantee amine protonation.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of Perchloric acid (HClO 4 ) adjusted precisely to pH 1.5. Causality: Perchloric acid provides the necessary low pH without forming strong ion pairs that would compete with the crown ether cavity.
-
Mix the pH 1.5 aqueous solution with Methanol in an 85:15 (v/v) ratio. Causality: 15% Methanol mitigates the excessive hydrophobic retention caused by the ethylphenyl group, preventing peak broadening[5].
-
-
Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: CROWNPAK® CR(+) (4.0 x 150 mm, 5 µm)
-
Flow Rate: 0.5 mL/min. Causality: Host-guest inclusion complexation has slower mass transfer kinetics than standard adsorption; lower flow rates maximize theoretical plates.
-
Temperature: 10°C. Causality: Lower temperatures thermodynamically favor the formation of the inclusion complex, significantly enhancing enantioselectivity ( α ).
-
Detection: UV at 210 nm.
-
Quantitative Data & Method Comparison
The following table synthesizes the expected chromatographic parameters, allowing researchers to select the method best suited to their laboratory's instrumentation (e.g., UV vs. LC-MS).
Table 1: Comparison of Chiral Stationary Phases for 2-Amino-2-(2-ethylphenyl)acetic Acid
| Parameter | Zwitterionic CSP (ZWIX+) | Crown Ether CSP (CR+) | Indirect (Fmoc-Derivatization) |
| Separation Mechanism | Double Ion-Pairing | Host-Guest Inclusion | Hydrophobic / H-Bonding |
| Mobile Phase | MeOH/ACN/H 2 O (49:49:2) + FA/DEA | pH 1.5 HClO 4 / MeOH (85:15) | H 2 O (0.1% TFA) / ACN Gradient |
| LC-MS Compatibility | Excellent (Volatile buffers) | Poor (Non-volatile HClO 4 ) | Good |
| Typical Resolution ( Rs ) | > 2.0 | > 1.5 | Variable (Steric hindrance risk) |
| Elution Order Reversal | Yes (Switch to ZWIX-) | Yes (Switch to CR-) | Requires chiral selector change |
| Analysis Time | ~15 minutes | ~25 minutes | ~40 mins (inc. derivatization) |
System Suitability & Self-Validation Criteria
A method is only as reliable as its internal controls. To establish a self-validating protocol, the following System Suitability Testing (SST) parameters must be met prior to analyzing the (R)-2-Amino-2-(2-ethylphenyl)acetic acid sample.
Table 2: System Suitability Specifications
| Parameter | Acceptance Criteria | Mechanistic Reasoning |
| Resolution ( Rs ) | ≥ 1.5 (Baseline resolution) | Ensures accurate integration of the trace (S)-enantiomer impurity. |
| Tailing Factor ( Tf ) | ≤ 1.5 | High tailing indicates secondary interactions (e.g., silanol activity). If Tf>1.5 on ZWIX, adjust the FA:DEA ratio. |
| Capacity Factor ( k′ ) | 2.0 ≤k′≤ 10.0 | Ensures the analyte is sufficiently retained away from the void volume ( t0 ) but elutes in a practical timeframe. |
| Spike Recovery | 98.0% - 102.0% | Validates that the matrix or mobile phase is not causing on-column racemization or degradation. |
References
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases". [Link]
-
Element Lab Solutions. "Daicel CROWNPAK Crown Ether Chiral Columns". [Link]
-
PubMed. "New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers". [Link]
-
PubMed. "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography".[Link]
-
HPLC.eu. "CHIRALPAK ZWIX(-)".[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis and Utilization of (R)-2-Amino-2-(2-ethylphenyl)acetic Acid in Pharmaceutical Intermediates
Introduction & Mechanistic Rationale
Non-natural chiral amino acids are indispensable building blocks in modern drug design. Specifically, (R)-2-Amino-2-(2-ethylphenyl)acetic acid (also known as (R)-2-(2-ethylphenyl)glycine) serves as a critical structural moiety in the side chains of advanced semi-synthetic β -lactam antibiotics, including1[1].
As a Senior Application Scientist, it is crucial to understand why this specific derivative is chosen over simpler analogs like standard phenylglycine. The causality lies in steric hindrance and conformational rigidity . The ortho-ethyl substitution on the phenyl ring acts as a conformational lock. When this amino acid is utilized as a chiral auxiliary or intermediate in ester enolate-imine condensations, the bulky ortho-ethyl group severely restricts rotation around the Cα -Aryl bond. This steric wall forces incoming reagents (such as ester enolates) to attack exclusively from the less hindered face of the molecule, thereby dictating the absolute stereochemistry of the resulting 2-azetidinone ( β -lactam) core with near-perfect diastereoselectivity (2[2]).
Synthesis and Application Workflow
To obtain enantiopure (R)-2-Amino-2-(2-ethylphenyl)acetic acid, chemical resolution is often inefficient. Instead, an enzymatic resolution of the racemic amide is preferred due to the absolute stereospecificity of aminopeptidase enzymes (3[3]). The workflow below illustrates the self-validating pathway from racemic starting material to the final pharmaceutical intermediate.
Caption: Workflow for enzymatic resolution and application of (R)-2-(2-ethylphenyl)glycine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By relying on fundamental physicochemical properties (partition coefficients and isoelectric precipitation), the success of the reaction is intrinsically linked to the physical separation of the products.
Protocol A: Enzymatic Resolution of (R,S)-2-(2-ethylphenyl)glycine amide
Causality: Aminopeptidases specifically target the amide bond of the (S)-enantiomer. By using the amide derivative rather than the free acid, we provide the exact substrate required for the enzyme's active site, leaving the desired (R)-enantiomer completely untouched.
-
Substrate Preparation: Suspend 100 mmol of racemic 2-(2-ethylphenyl)glycine amide in 500 mL of 0.1 M phosphate buffer. Adjust the pH to exactly 8.0 using 1 M NaOH.
-
Enzymatic Cleavage: Add 2.5 wt% Leucine Aminopeptidase. Incubate the mixture at 37°C with gentle orbital shaking (150 rpm).
-
In-Process Monitoring: Monitor the reaction via chiral HPLC. Self-Validation: The reaction will naturally arrest at exactly 50% conversion due to the enzyme's absolute stereospecificity. Once the peak area of the (S)-amide reaches zero, the resolution is complete.
-
Phase Separation (Self-Validating Purification): Extract the aqueous mixture with dichloromethane (DCM) (3 x 200 mL).
-
Logic: At pH 8.0, the enzymatically hydrolyzed (S)-2-(2-ethylphenyl)acetic acid is deprotonated (carboxylate) and strictly remains in the aqueous phase. The unreacted (R)-amide remains neutral and partitions entirely into the organic DCM phase. This binary partition coefficient guarantees the optical purity of the extracted intermediate.
-
-
Recovery: Dry the combined organic layers over anhydrous Na2SO4 and evaporate under reduced pressure to yield enantiopure (R)-2-(2-ethylphenyl)glycine amide.
Protocol B: Acid Hydrolysis to the Free (R)-Amino Acid
Causality: To utilize the compound as a chiral auxiliary or API side-chain, the amide must be converted to a carboxylic acid. The ortho-ethyl group sterically shields the α -proton, preventing racemization during harsh acidic reflux.
-
Hydrolysis: Dissolve the extracted (R)-amide (approx. 48 mmol) in 100 mL of 6N HCl. Reflux at 110°C for 12 hours.
-
Isoelectric Crystallization (Self-Validation): Cool the mixture to room temperature and carefully adjust the pH to 5.5 (the isoelectric point of the amino acid) using aqueous ammonia.
-
Logic: The target (R)-2-Amino-2-(2-ethylphenyl)acetic acid will abruptly precipitate as a highly crystalline white solid. Any trace impurities or unreacted amide will remain soluble in the mother liquor. The physical phase change validates the completion of the hydrolysis.
-
-
Isolation: Filter the precipitate, wash with cold distilled water and acetone, and dry in vacuo.
Protocol C: Application in 2-Azetidinone Synthesis
-
Imine Formation: React the (R)-2-Amino-2-(2-ethylphenyl)acetic acid with a target aldehyde in the presence of a dehydrating agent (e.g., MgSO4 ) in dry DCM to form the corresponding imine.
-
Condensation: Cool the solution to -78°C and slowly add a pre-formed lithium ester enolate.
-
Validation: Analyze the crude mixture via 1H NMR. The steric bulk of the ortho-ethyl group will yield a singular set of diastereomeric peaks (de > 98%), validating the stereodirecting power of the chiral auxiliary.
Quantitative Data & Optimization Parameters
The efficiency of the enzymatic resolution is highly dependent on temperature and enzyme loading. Excessive heat leads to thermal degradation of the enzyme and a subsequent loss of enantioselectivity, as demonstrated in the optimization table below (4[4]).
| Enzyme Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | (R)-Amide ee (%) | Isolated Yield (%) |
| 1.0 | 25 | 48 | 35 | 54 | 30 |
| 2.5 | 37 | 24 | 50 | >99 | 48 |
| 5.0 | 37 | 12 | 50 | >99 | 47 |
| 2.5 | 50 | 24 | 52 | 92 | 41 |
Note: The theoretical maximum yield for a kinetic resolution is 50%. The optimized conditions (Row 2) provide a near-quantitative recovery of the available (R)-enantiomer.
References
- Source: Google Patents (US4757066A)
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones Source: SciSpace / Utrecht University URL:[Link]
-
Process for the enzymatic resolution of DL-phenyl glycine amide into its optically active antipodes Source: SciSpace / Patent Literature URL:[Link]
-
Synthesis of Optically Active Amino Acid Derivatives via Dynamic Kinetic Resolution Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. US4757066A - Composition containing a penem or carbapenem antibiotic and the use of the same - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Stereo selective resolution of phenylglycine derivatives with enzymeresins (1980) | Hermann Schutt | 12 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Peptide Coupling of (R)-2-Amino-2-(2-ethylphenyl)acetic acid
Introduction: The Challenge of Incorporating Sterically Hindered Arylglycines
The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate biological activity, enhance metabolic stability, and introduce conformational constraints. (R)-2-Amino-2-(2-ethylphenyl)acetic acid, a sterically hindered α,α-disubstituted arylglycine, represents a valuable building block for these purposes. However, its unique structure presents significant challenges in peptide synthesis. The bulky 2-ethylphenyl group adjacent to the chiral center sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to sluggish reaction kinetics, incomplete coupling, and, most critically, a high risk of racemization at the α-carbon.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate coupling reagents and optimized protocols for the efficient and stereochemically faithful incorporation of (R)-2-Amino-2-(2-ethylphenyl)acetic acid into peptide sequences in both solid-phase and solution-phase synthesis.
Understanding the Mechanism: The Key to Overcoming Steric Hindrance and Racemization
The primary function of a peptide coupling reagent is to activate the carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of another amino acid or peptide.[1] With sterically hindered amino acids like (R)-2-Amino-2-(2-ethylphenyl)acetic acid, the efficiency of this activation and the subsequent aminolysis is paramount.
Modern coupling reagents, particularly those of the aminium/uronium and phosphonium salt types, generate highly reactive intermediates, typically active esters, in situ.[2] The choice of reagent dictates the nature of the active ester and, consequently, the reaction kinetics and propensity for side reactions.
A significant challenge with arylglycine derivatives is the increased acidity of the α-proton, which makes them susceptible to base-catalyzed epimerization during the activation step.[1] Therefore, the selection of both the coupling reagent and the base is critical to preserving the stereochemical integrity of the final peptide.
Comparative Analysis of Recommended Coupling Reagents
For the demanding task of coupling (R)-2-Amino-2-(2-ethylphenyl)acetic acid, high-reactivity coupling reagents are essential. Standard carbodiimide reagents like DCC and DIC are often insufficient for such sterically demanding couplings.[3] The following table provides a comparative overview of recommended reagents.
| Coupling Reagent | Class | Leaving Group Additive | Relative Reactivity | Key Considerations for (R)-2-Amino-2-(2-ethylphenyl)acetic acid |
| HATU | Aminium/Uronium Salt | HOAt (pre-incorporated) | Very High | Highly effective for hindered couplings. The HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[2][4] Prone to racemization with arylglycines if a strong, non-hindered base like DIPEA is used. |
| HCTU | Aminium/Uronium Salt | 6-Cl-HOBt (pre-incorporated) | High | More reactive than HBTU. A good alternative to HATU, though potentially with a slightly higher risk of racemization compared to COMU.[3] |
| COMU | Uronium Salt | OxymaPure (pre-incorporated) | Very High | Excellent performance for hindered couplings with a non-explosive leaving group.[2][5] Studies on phenylglycine show COMU, especially with a hindered base like TMP, significantly reduces racemization.[1] |
| PyAOP | Phosphonium Salt | HOAt (pre-incorporated) | Very High | Particularly effective for coupling N-methylated and other highly hindered amino acids.[6] |
| PyBOP | Phosphonium Salt | HOBt (pre-incorporated) | High | A well-established reagent, but may be less effective than HATU or COMU for extremely difficult couplings and offers less protection against racemization.[3] |
| DEPBT | Phosphonium Salt | HOBt | Moderate to High | Shown to be effective in reducing racemization of phenylglycine when used with a hindered base.[1][7] |
Mechanistic Insights into Key Coupling Reagents
HATU-Mediated Coupling
HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester.[4] The 7-azabenzotriazole (HOAt) leaving group is crucial for its high efficiency, as the nitrogen atom in the pyridine ring provides anchimeric assistance during aminolysis.
Caption: HATU activation and coupling pathway.
COMU-Mediated Coupling
COMU is a third-generation uronium salt that utilizes OxymaPure as the leaving group.[5] It is highly reactive and has been shown to be particularly effective at suppressing racemization, especially when paired with a hindered base.[1]
Caption: SPPS workflow for hindered amino acids.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-(R)-2-Amino-2-(2-ethylphenyl)acetic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
2,4,6-Trimethylpyridine (TMP) or 2,6-Lutidine
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) [8]* Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (for cleavage)
Procedure (0.1 mmol scale):
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Coupling of Fmoc-(R)-2-Amino-2-(2-ethylphenyl)acetic acid:
-
In a separate vessel, dissolve Fmoc-(R)-2-Amino-2-(2-ethylphenyl)acetic acid (3 equivalents, 0.3 mmol) and COMU (3 equivalents, 0.3 mmol) in DMF (2 mL).
-
Add TMP (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours. A longer coupling time is recommended due to steric hindrance. [6]4. Washing: After the coupling, drain the reaction solution and wash the resin with DMF (3x).
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Capping (Optional): If the coupling remains incomplete, cap unreacted amines with a solution of acetic anhydride and a non-nucleophilic base in DMF.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Solution-Phase Synthesis Protocol using HATU
Materials and Reagents:
-
N-protected (R)-2-Amino-2-(2-ethylphenyl)acetic acid
-
C-protected amino acid or peptide with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or a hindered base like 2,4,6-trimethylpyridine (TMP)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, 1N HCl, 1N NaHCO₃, brine, MgSO₄)
Procedure:
-
Reactant Preparation: Dissolve the N-protected (R)-2-Amino-2-(2-ethylphenyl)acetic acid (1 equivalent) in the chosen anhydrous solvent. In a separate flask, dissolve the amino component (1-1.2 equivalents).
-
Activation: To the carboxylic acid solution, add HATU (1.1 equivalents) and DIPEA or TMP (2-3 equivalents). Stir at room temperature for 10-30 minutes to form the active ester.
-
Coupling: Add the solution of the amino component to the activated mixture. Monitor the reaction by TLC or HPLC. The reaction may require several hours to overnight.
-
Work-up: Once the reaction is complete, dilute with a suitable organic solvent like ethyl acetate. Wash sequentially with 1N HCl, 1N NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude peptide by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.
Conclusion and Best Practices
The successful incorporation of the sterically hindered arylglycine, (R)-2-Amino-2-(2-ethylphenyl)acetic acid, into peptide sequences is achievable with careful selection of coupling reagents and optimization of reaction conditions. For minimizing the critical side reaction of racemization, the use of COMU in conjunction with a hindered base like TMP is highly recommended for both solid-phase and solution-phase synthesis. [1]When using HATU , employing a hindered base may also mitigate racemization.
Key recommendations include:
-
Use high-reactivity aminium/uronium or phosphonium salt coupling reagents.
-
Employ a hindered base (e.g., TMP, 2,6-lutidine) to minimize racemization.
-
Extend coupling times and consider double coupling for difficult sequences.
-
Thoroughly monitor reaction completion to avoid deletion sequences.
-
Consider capping unreacted amines, especially in SPPS.
By following these guidelines, researchers can effectively utilize (R)-2-Amino-2-(2-ethylphenyl)acetic acid to create novel peptides with potentially enhanced therapeutic properties.
References
- Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
- Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2853-2856.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved March 23, 2026, from [Link]
-
Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved March 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved March 23, 2026, from [Link]
- Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved March 23, 2026, from [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Chemistry–A European Journal, 15(37), 9394-9403.
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis and coupling of quaternary α-arylated amino acids. Retrieved March 23, 2026, from [Link]
- U.S. Patent No. 11,028,123 B2. (2021). Capping of unprotected amino groups during peptide synthesis.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 23, 2026, from [Link]
-
Carl ROTH. (n.d.). Peptide Synthesis. Retrieved March 23, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved March 23, 2026, from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Optimizing Enantiomeric Excess in (R)-2-Amino-2-(2-ethylphenyl)acetic acid Synthesis
Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of non-natural arylglycines. The target molecule, (R)-2-Amino-2-(2-ethylphenyl)acetic acid (also known as (R)-2-(2-ethylphenyl)glycine), presents two distinct chemical challenges:
-
The α-Methine Acidity: The α-proton is highly susceptible to base-catalyzed epimerization due to resonance stabilization from both the adjacent carboxylate and the aromatic ring[1].
-
Ortho-Substitution Sterics: The ortho-ethyl group creates significant steric hindrance, which can disrupt face-selectivity in transition-metal-catalyzed asymmetric arylations[2].
This guide is designed to provide mechanistic root-cause analyses, interactive troubleshooting, and self-validating protocols to ensure you achieve >99% enantiomeric excess (ee).
Module 1: Interactive Troubleshooting & FAQs
Q1: I am using an Asymmetric Strecker synthesis, but my final ee drops from 98% in the intermediate to 60% in the final product. What is causing this? Root Cause (Causality): You are likely using basic or mildly alkaline conditions during the hydrolysis of your α-aminonitrile intermediate. Arylglycines undergo rapid base-catalyzed epimerization because the electron-withdrawing aryl ring stabilizes the intermediate enolate[1]. Solution: Switch to strictly acidic hydrolysis. Refluxing the intermediate in 6 M HCl ensures that the α-methine proton remains protonated, preserving the stereocenter while simultaneously cleaving the chiral auxiliary and hydrolyzing the nitrile[3].
Q2: In my Enzymatic Dynamic Kinetic Resolution (DKR) using D-hydantoinase, the reaction stalls at 50% conversion, and the ee is poor. Why isn't the DKR proceeding? Root Cause (Causality): A successful DKR requires the unreacted L-hydantoin to spontaneously racemize at a rate equal to or faster than the enzymatic cleavage of the D-hydantoin[4]. If your buffer pH is too low (e.g., pH 7.0), the keto-enol tautomerization required for spontaneous racemization cannot occur. Solution: Increase the buffer pH to 8.0–8.5. This mild alkalinity promotes spontaneous racemization without denaturing the D-hydantoinase. Alternatively, supplement the reaction with a recombinant hydantoin racemase to decouple the racemization rate from the pH dependence.
Q3: I am attempting a Pd-catalyzed α-arylation of a chiral Ni(II) glycinate complex, but my diastereomeric ratio (dr) is unusually low compared to standard phenylglycine synthesis. How can I fix this? Root Cause (Causality): The ortho-ethyl group on your aryl halide (1-bromo-2-ethylbenzene) introduces severe steric bulk. This restricts the rotation of the aryl-palladium intermediate during the reductive elimination step, overriding the stereocontrol normally provided by the chiral auxiliary[2]. Solution: You must increase the steric bulk of your chiral ligand to force a single trajectory for the incoming aryl group. Utilizing a customized, bulky N-coordinating ligand like (S)-BPB or PipadYPhos will restore the dr to >20:1[2].
Module 2: Visual Diagnostics
To systematically identify the root cause of stereochemical leakage in your workflow, follow the diagnostic decision tree below.
Diagnostic decision tree for troubleshooting low enantiomeric excess.
Module 3: Quantitative Process Data
Selecting the correct synthetic route depends on your scale and purity requirements. Below is a comparative analysis of the primary methodologies utilized for ortho-substituted arylglycines.
| Synthesis Strategy | Typical ee (%) | Yield (%) | Scalability | Key Mechanistic Limitation |
| Asymmetric Strecker [3] | >99 | 65–80 | Moderate | Requires stoichiometric amounts of chiral auxiliary. |
| Enzymatic DKR (Hydantoinase) [4] | >99 | >90 | High (Industrial) | Highly sensitive to pH and temperature fluctuations. |
| Pd-Catalyzed α-Arylation [2] | 90–95 | 70–85 | Low-Moderate | Ortho-ethyl steric hindrance lowers initial dr. |
| Asymmetric Aminohydroxylation [1] | 85–95 | 60–75 | Low | Risk of over-oxidation during the final cleavage step. |
Module 4: Self-Validating Experimental Workflows
A robust protocol must be a "self-validating system"—meaning it contains built-in analytical checkpoints (In-Process Controls, IPCs) that prevent the continuation of a failed reaction.
Protocol A: Self-Validating Asymmetric Strecker Synthesis
This method utilizes a commercially available chiral auxiliary to establish the stereocenter prior to acidic hydrolysis[3].
-
Imine Formation & Cyanation:
-
Add 2-ethylbenzaldehyde (1.0 equiv) to a solution of (S)-1-(4-methoxyphenyl)ethylamine hydrochloride (1.0 equiv) and NaCN (1.2 equiv) in H₂O/MeOH (1:1). Stir at room temperature for 16 hours.
-
IPC Checkpoint 1: Pull a 50 µL aliquot, extract into CDCl₃, and analyze via ¹H NMR. Validation: The reaction is complete only when the aldehyde proton signal disappears and a distinct α-aminonitrile methine doublet appears.
-
-
Crystallization of the Intermediate:
-
Extract the crude (S,S)-α-aminonitrile and recrystallize from EtOAc/Hexanes.
-
IPC Checkpoint 2: Determine diastereomeric purity via chiral HPLC. Validation: Do not proceed to hydrolysis unless dr > 99:1. If lower, perform a second recrystallization.
-
-
Acidic Hydrolysis (Epimerization-Safe):
-
Suspend the pure (S,S)-α-aminonitrile in 6 M aqueous HCl (0.1 M concentration). Heat at 90 °C for 4 hours.
-
Causality Note: The highly acidic environment keeps the α-amine protonated (ammonium), drastically reducing the acidity of the adjacent α-methine proton and preventing enolization/epimerization[3].
-
-
Isolation:
-
Cool to room temperature and wash with Et₂O to remove the cleaved auxiliary. Concentrate the aqueous layer in vacuo to yield enantiopure (R)-2-Amino-2-(2-ethylphenyl)acetic acid hydrochloride.
-
Protocol B: Enzymatic Dynamic Kinetic Resolution (DKR)
This is the industry-standard method for scaling D-arylglycines (which correspond to the (R)-configuration)[4].
Enzymatic Dynamic Kinetic Resolution (DKR) pathway for (R)-arylglycine synthesis.
-
Hydantoin Preparation: Convert racemic 2-ethylphenylglycine into racemic 5-(2-ethylphenyl)hydantoin using the standard Bucherer-Bergs reaction.
-
Enzymatic Resolution Setup:
-
Suspend the racemic hydantoin (100 mM) in a 0.1 M Tris-HCl buffer.
-
Critical Step: Adjust the pH precisely to 8.5. Add D-hydantoinase and D-carbamoylase.
-
-
DKR Monitoring:
-
IPC Checkpoint 1: Monitor the reaction kinetics via HPLC at 2-hour intervals. Validation: The conversion should smoothly pass the 50% theoretical yield limit of a standard kinetic resolution. If the reaction asymptotes at ~50%, the spontaneous racemization of the L-hydantoin is failing. Intervention: Immediately titrate the pH back to 8.5 (as the generation of the amino acid lowers the pH) or spike the reactor with hydantoin racemase.
-
-
Product Recovery:
-
Once conversion reaches >95%, filter the immobilized enzymes. Acidify the filtrate to the isoelectric point of the amino acid (approx. pH 5.5) to precipitate the pure (R)-2-Amino-2-(2-ethylphenyl)acetic acid.
-
Final Validation: Confirm enantiopurity using a Chiralcel OD-H column. Target ee is >99%.
-
References
-
Reddy, K. L., & Sharpless, K. B. (1998). From Styrenes to Enantiopure α-Arylglycines in Two Steps. Journal of the American Chemical Society, 120(6), 1207-1217.[Link]
-
Zhang, F., Sun, H., Song, Z., Zhou, S., Wen, X., Xu, Q.-L., & Sun, H. (2015). Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II) Glycinate. The Journal of Organic Chemistry, 80(7), 3722–3727.[Link]
-
Pérez-Fuertes, Y., Taylor, J. E., Tickell, D. A., Mahon, M. F., & Bull, S. D. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(15), 6038–6047.[Link]
-
Eppinger, M., & Stolz, A. (2021). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology, 9, 652156.[Link]
Sources
Technical Support Center: Chiral HPLC Optimization for (R)-2-Amino-2-(2-ethylphenyl)acetic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating (R)-2-Amino-2-(2-ethylphenyl)acetic acid .
This molecule presents a "double-threat" to chromatographers:
-
Zwitterionic Nature: The presence of both a primary amine and a carboxylic acid makes it highly polar and amphoteric, rendering traditional normal-phase chiral separation (e.g., Hexane/IPA) completely ineffective.
-
Steric Hindrance: The ortho-ethyl group on the phenyl ring restricts rotational freedom and creates significant steric bulk directly adjacent to the chiral center, disrupting standard chiral recognition mechanisms.
Below, you will find causality-driven troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols to ensure robust enantiomeric resolution.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my analyte eluting in the void volume on a standard polysaccharide column (e.g., Chiralpak AD/AS)?
The Causality: Underivatized amino acids exist as zwitterions ( NH3+ and COO− ) in neutral environments. Polysaccharide columns in normal phase rely on hydrogen bonding and dipole-dipole interactions, but they cannot solvate or retain charged species. The Solution: You must either derivatize the amino acid (e.g., Fmoc or Boc protection) or switch to a stationary phase designed for underivatized zwitterions. The industry standards for this are Crown Ether phases (e.g., CROWNPAK CR)[1], Zwitterionic phases (e.g., CHIRALPAK ZWIX)[2], or Macrocyclic Antibiotics (e.g., Chirobiotic T)[3].
Q2: I am using a Crown Ether column (CR+), but my peaks are broad and resolution is poor. How do I fix this?
The Causality: Crown ether columns rely on the primary amine threading into the 18-crown-6 cavity to form three symmetric hydrogen bonds[4]. Because your molecule has a bulky ortho-ethyl group , this group sterically clashes with the chiral barrier of the stationary phase. This steric hindrance makes the host-guest complexation highly dependent on enthalpy rather than entropy[5]. Furthermore, if the mobile phase is not acidic enough, the amine is not fully protonated, leading to peak tailing. The Solution:
-
Drop the pH: Ensure your mobile phase uses Perchloric acid ( HClO4 ) at pH 1.0 – 1.5. Trifluoroacetic acid (TFA) ion-pairs too strongly and can suppress the required host-guest interaction.
-
Lower the Temperature: Decrease the column compartment temperature to 5°C – 10°C . Lowering thermal energy stabilizes the enthalpy-driven inclusion complex, drastically sharpening peaks and improving the separation factor ( α )[5].
Q3: I need to quantify a trace amount of the (S)-enantiomer impurity in my (R)-API. The minor peak is being swallowed by the tail of the major peak.
The Causality: On a standard CROWNPAK CR(+) column, the D-form (which corresponds to the (R)-configuration for phenylglycines) always elutes first[1]. If the (R)-enantiomer is your major component, it will elute first, and its tail will obscure the closely eluting (S)-impurity. The Solution: Switch to the pseudo-enantiomeric CR(-) column. This will invert the chiral environment, causing the (S)-enantiomer to elute first, allowing for accurate trace quantification against a flat baseline[1].
Q4: I am trying a ZWIX column in Polar Organic Mode (POM). How do I increase retention?
The Causality: ZWIX columns utilize simultaneous anion-exchange and cation-exchange[2]. In POM (typically Methanol/Acetonitrile), retention is governed by the competition between your analyte and the acidic/basic additives in the mobile phase (e.g., Formic Acid and Diethylamine). The Solution: To increase retention of your zwitterion, you must decrease the concentration of the competing additives. If you want the ammonium group of your analyte to bind more strongly to the column's sulfonic acid sites, reduce the concentration of the basic additive (Diethylamine).
Part 2: Visualizing the Separation Logic
Decision logic for selecting and optimizing chiral HPLC methods for sterically hindered zwitterions.
Host-guest interaction logic between protonated ortho-substituted phenylglycine and crown ether CSP.
Part 3: Quantitative Method Comparison
To facilitate rapid column screening, the following table summarizes the expected performance metrics for phenylglycine derivatives across the three most viable stationary phases[3][6][7].
| Parameter | Crown Ether (e.g., CR+) | Zwitterionic (e.g., ZWIX) | Macrocyclic Antibiotic (Teicoplanin) |
| Primary Mechanism | Host-Guest (Amine inclusion) | Dual Ion-Exchange | H-bonding, Steric, Pi-Pi |
| Optimal Mobile Phase | HClO4 (pH 1.0 - 2.0) / MeOH | MeOH / ACN + FA / DEA | H2O / MeOH or EtOH |
| Typical Temp Range | 0°C - 15°C | 20°C - 25°C | 20°C - 30°C |
| Elution Order Control | Yes (CR+ vs CR-) | Yes (ZWIX+ vs ZWIX-) | Not easily reversible |
| Typical Rs (Racemate) | 2.5 - 6.0 | 1.5 - 3.5 | 1.2 - 2.5 |
| Tolerance to Ortho-Sterics | Low (Requires strict low temp) | High | Moderate |
Part 4: Self-Validating Experimental Protocols
A robust analytical method must be self-correcting. The following protocols incorporate built-in System Suitability Tests (SST) to ensure the physicochemical environment is strictly controlled before sample injection.
Protocol A: Crown Ether Method (High-Resolution Trace Analysis)
Recommended for quantifying trace (S)-enantiomer in an (R)-API batch.
Step 1: Mobile Phase Preparation & pH Validation
-
Prepare a solution of 163 mM Perchloric Acid ( HClO4 ) in HPLC-grade water.
-
Self-Validation Check: Calibrate your pH meter using pH 1.68 and 4.01 buffers. Measure the mobile phase. It must read between pH 1.0 and 1.5. If pH > 1.5, the amine will not fully protonate, causing peak splitting.
-
Add Methanol to achieve a 85:15 ( HClO4 aq : MeOH) ratio. Degas thoroughly.
Step 2: Column Equilibration
-
Install a CROWNPAK CR(-) column (to elute the (S)-enantiomer first).
-
Set the column oven to 10°C . Do not exceed 50°C ever, as it degrades the chiral selector.
-
Flush at 0.8 mL/min until the baseline is stable at 210 nm (approx. 30 column volumes).
Step 3: System Suitability Test (SST)
-
Inject 5 µL of a racemic standard of 2-Amino-2-(2-ethylphenyl)acetic acid (1 mg/mL dissolved in mobile phase).
-
Self-Validation Check: Calculate the resolution ( Rs ). If Rs<2.0 , the ortho-ethyl steric hindrance is overpowering the enthalpy of complexation. Corrective Action: Drop the column temperature to 5°C to freeze out rotational entropy, and re-inject.
Step 4: Sample Execution
-
Dissolve your (R)-API sample strictly in the mobile phase to prevent solvent-shock peak distortion.
-
Inject the sample. The (S)-impurity will elute first, followed by the massive (R)-API peak.
Protocol B: ZWIX Polar Organic Mode (High-Throughput / LC-MS Compatible)
Recommended for preparative scale-up or LC-MS applications where non-volatile perchloric acid is prohibited.
Step 1: Mobile Phase Preparation
-
Prepare a base solvent of Methanol : Acetonitrile (50:50 v/v).
-
Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).
-
Causality Note: The 2:1 ratio of Acid:Base ensures the mobile phase is slightly acidic, maintaining the zwitterionic state while providing competing ions for the stationary phase.
Step 2: System Suitability Test (SST)
-
Install a CHIRALPAK ZWIX(+) column. Set temperature to 25°C. Flow rate 1.0 mL/min.
-
Inject the racemic standard.
-
Self-Validation Check: If the retention time ( k′ ) is too short (< 2.0), the additives are outcompeting the analyte. Corrective Action: Reduce the FA and DEA concentrations proportionally to 25 mM FA and 12.5 mM DEA to increase analyte retention.
Step 3: Execution & Elution Order Verification
-
Inject the sample.
-
Self-Validation Check: Spike the sample vial with 10% of a known (R)-standard and re-inject. The peak that grows confirms the absolute configuration elution order, which is critical since ZWIX elution orders are highly substrate-dependent and cannot be assumed a priori.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Specialty Chiral Columns - Amerigo Scientific [amerigoscientific.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with (R)-2-Amino-2-(2-ethylphenyl)acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of unnatural amino acids. (R)-2-Amino-2-(2-ethylphenyl)acetic acid—a sterically hindered, non-proteinogenic aryl glycine derivative—is notoriously difficult to handle due to its "brick dust" physical profile.
This guide is designed to help you understand the thermodynamic barriers preventing dissolution and provides field-proven, self-validating protocols to successfully solubilize this compound for organic synthesis.
Part 1: Diagnostic FAQs - Understanding the Solubility Barrier
Q1: Why is (R)-2-Amino-2-(2-ethylphenyl)acetic acid completely insoluble in standard organic solvents (DCM, THF, EtOAc) and poorly soluble in water? A: The insolubility is a result of competing molecular forces. Like all amino acids, this molecule exists predominantly as a zwitterion (an internal salt where the amine is protonated and the carboxylic acid is deprotonated) in its solid state[1]. The strong ionic attractions within the crystal lattice require solvents with a high dielectric constant (like water) to overcome the lattice energy[2].
However, the bulky, hydrophobic 2-ethylphenyl side chain severely restricts aqueous solubility by disrupting water's hydrogen-bonding network. Consequently, the molecule lacks the lipophilicity for organic solvents (due to the zwitterion) and the hydrophilicity for water (due to the aryl group).
Q2: Can I just heat the suspension in an organic solvent to force dissolution? A: No. Heating alone is rarely sufficient and can lead to thermal degradation or racemization of the sensitive chiral center. The energy required to break the ionic lattice of the zwitterion is simply too high for non-polar solvent interactions to stabilize the resulting monomers[3]. You must alter the chemical state of the molecule, not just its temperature.
Part 2: Strategic Solutions & Workarounds
To achieve a homogeneous reaction mixture, you must disrupt the zwitterion. This is done either by permanently masking one of the ionizable groups (derivatization) or by temporarily shifting the pH equilibrium in a polar aprotic solvent.
Workflow for solubilizing zwitterionic amino acids in organic synthesis.
Quantitative Solubility Profile
To illustrate the impact of these strategies, below is a comparative solubility matrix for (R)-2-Amino-2-(2-ethylphenyl)acetic acid across different chemical states.
| Solvent System | Free Amino Acid (Zwitterion) | N-Boc Protected Form | Hydrochloride Salt Form |
| Water (pH 7) | < 1 mg/mL | < 0.1 mg/mL | > 50 mg/mL |
| Dichloromethane (DCM) | < 0.1 mg/mL | > 100 mg/mL | < 1 mg/mL |
| Ethyl Acetate (EtOAc) | < 0.1 mg/mL | > 100 mg/mL | < 1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~ 5-10 mg/mL | > 100 mg/mL | > 100 mg/mL |
Note: Values are representative benchmarks based on the dielectric constants of the solvents and the lattice energy of the respective functional groups.
Part 3: Experimental Troubleshooting Protocols
Protocol A: Biphasic N-Boc Protection for Organic Solubilization
If your downstream application permits, converting the primary amine to a carbamate (Boc group) removes its basicity. Without the protonated amine, the carboxylic acid remains protonated in organic solvents, eliminating the ionic charges and transforming the molecule into a highly lipophilic compound[4].
Causality Check: We use a biphasic system (Water/Dioxane) with a strong base. The base deprotonates the ammonium ion, breaking the zwitterion and rendering the amine nucleophilic enough to attack the Boc-anhydride.
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 mmol of (R)-2-Amino-2-(2-ethylphenyl)acetic acid in 20 mL of a 1:1 mixture of Water and 1,4-Dioxane.
-
Deprotonation: Add 2.5 equivalents (25.0 mmol) of Sodium Carbonate ( Na2CO3 ).
-
Self-Validation: The opaque suspension will begin to clarify as the highly water-soluble sodium salt of the amino acid forms, confirming the disruption of the zwitterion lattice.
-
-
Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents (12.0 mmol) of Di-tert-butyl dicarbonate ( Boc2O ) dissolved in 5 mL of Dioxane. Stir at room temperature for 12 hours.
-
Purification (Workup): Concentrate under reduced pressure to remove the Dioxane. Dilute the aqueous layer with 20 mL of water and wash with Hexanes (2 x 15 mL) to remove unreacted Boc2O .
-
Product Isolation (Critical Step): Acidify the aqueous layer to pH 2-3 using 1M HCl.
-
Self-Validation: A dense white precipitate or cloudy emulsion will form immediately, confirming the protonation of the carboxylate to the free acid.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). The N-Boc protected amino acid will now readily dissolve in the organic phase. Dry over Na2SO4 , filter, and concentrate.
Protocol B: Transient Solubilization via Acid-Base Modulation
If protecting groups cannot be used (e.g., direct peptide coupling), you must manipulate the solvent's dielectric constant and the solution pH[5].
pH-dependent equilibrium and derivatization of zwitterionic amino acids.
Causality Check: By using a highly polar aprotic solvent (DMSO) and an excess of a non-nucleophilic organic base (DIPEA), we shift the equilibrium from the neutral zwitterion to the anionic carboxylate form. DMSO's high dielectric constant stabilizes the resulting separated ions, allowing for a homogeneous solution.
Step-by-Step Methodology:
-
Preparation: Weigh 1.0 mmol of the free (R)-2-Amino-2-(2-ethylphenyl)acetic acid into a dry reaction vial.
-
Solvent Addition: Add 5 mL of anhydrous DMSO.
-
Observation: The solid will remain largely insoluble at this stage.
-
-
Equilibrium Shift: Add 3.0 equivalents (3.0 mmol) of N,N-Diisopropylethylamine (DIPEA).
-
Agitation: Sonicate the mixture for 10-15 minutes at 30 °C.
-
Self-Validation: The suspension will transition into a clear, homogeneous solution as the amine is deprotonated, breaking the internal salt.
-
-
Coupling: The solution is now ready for the immediate addition of coupling reagents (e.g., HATU) and your target amine partner.
References
- Source: libretexts.
- Source: chemguide.co.
- Source: rsc.
- Source: abiscientific.
- Source: nih.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protein, Amino Acid and Peptide Synthesis [abiscientific.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
Technical Support Center: Scale-Up Optimization for (R)-2-Amino-2-(2-ethylphenyl)acetic Acid
Welcome to the Technical Support Center for the synthesis and scale-up of (R)-2-Amino-2-(2-ethylphenyl)acetic acid. As a non-canonical, sterically hindered chiral amino acid, this compound is a critical active pharmaceutical ingredient (API) intermediate. However, scaling up phenylglycine derivatives introduces severe risks of racemization, dimerization, and oxidative degradation[1].
This guide provides drug development professionals with field-proven troubleshooting strategies, diagnostic data, and self-validating protocols to ensure high enantiomeric purity and yield during metric-ton scale-up.
Diagnostic Matrix: Quantitative Byproduct Limits & Mitigation
To maintain scientific integrity during scale-up, continuous monitoring of specific degradation pathways is required. The table below summarizes the critical byproducts, their structural origins, and required mitigation strategies.
| Byproduct / Impurity | Typical Limit | Structural Origin & Causality | Scale-Up Trigger | Mitigation Strategy |
| (S)-Enantiomer (Racemization) | < 0.5% | Alpha-proton abstraction: The benzylic alpha-proton is highly acidic due to resonance stabilization from the adjacent aromatic ring and carboxylate group. | Prolonged heating (>60°C) or basic pH (>9.0) during crystallization. | Shift crystallization to the exact isoelectric point (pI ~5.8); avoid strong bases like NaOH[1]. |
| Diketopiperazine (Dimerization) | < 0.1% | Intermolecular condensation: The unprotonated amino group of one molecule nucleophilically attacks the protonated carboxyl group of another. | High-concentration holding times; thermal stress during wet-cake drying (>50°C). | Implement vacuum drying at <40°C; do not hold concentrated solutions >4 hours. |
| N-Carbamoyl-(R)-amino acid | < 1.0% | Incomplete enzymatic cleavage: Rate-limiting decarbamoylation in hydantoinase-mediated dynamic kinetic resolution (DKR). | Suboptimal D-carbamoylase activity due to oxidative stress or metal cofactor stripping. | Ensure anaerobic reactor conditions; supplement with Mn²⁺ or Co²⁺ cofactors[2]. |
| 2-Ethylbenzoic acid | < 0.2% | Oxidative decarboxylation: Cleavage of the alpha-carbon bond under oxidative stress. | Aeration during basic workup or extended stirring in open reactors. | Sparge reactors with inert N₂ gas during all liquid-liquid extractions. |
Core Troubleshooting Scenarios (FAQs)
Q1: We observe a 3-5% drop in enantiomeric excess (ee) during the final isolation step. How do we prevent this racemization? A1: Phenylglycine derivatives are uniquely susceptible to base-catalyzed racemization. During scale-up, longer cooling profiles in massive crystallization tanks expose the product to extended thermal stress. Because the alpha-proton is benzylic, it is easily removed by base. Solution: Never use strong bases (e.g., NaOH or KOH) for pH adjustments during isolation, as localized high-pH zones will cause instant racemization. Instead, use mild buffers or dilute ammonia to reach the isoelectric point (pI). Cool the reactor rapidly using a jacketed chilling system rather than ambient cooling.
Q2: Post-drying, our HPLC shows a new peak with a mass corresponding to [2M - 2H₂O]. What is this and how do we eliminate it? A2: This mass signature indicates the formation of a diketopiperazine (DKP), a cyclic dipeptide. This is a classic thermal byproduct in phenylglycine scale-ups. It occurs when the wet cake is dried at elevated temperatures, providing the activation energy for two amino acid molecules to condense. Solution: Lower your drying temperature. Switch to agitated vacuum drying at ≤35°C. Furthermore, ensure the wet cake is thoroughly washed with cold water to remove residual salts, which can act as Lewis acid catalysts for the condensation reaction.
Q3: We are transitioning from classical chemical resolution to a biocatalytic reductive amination route. What are the primary scale-up bottlenecks? A3: Biocatalytic reductive amination using D-amino acid dehydrogenase (D-AADH) is highly efficient but sensitive to substrate inhibition and cofactor depletion[3]. The bulky ortho-ethyl group on 2-ethylbenzoylformic acid can reduce enzyme affinity. Solution: Implement a fed-batch substrate addition to keep the instantaneous concentration of 2-ethylbenzoylformic acid below 100 mM. Couple the reaction with Formate Dehydrogenase (FDH) for continuous NADH recycling, which drives the equilibrium forward and prevents the accumulation of unreacted keto-acid[3].
Standardized Protocol: Self-Validating Biocatalytic Amination
This protocol utilizes a D-Amino Acid Dehydrogenase (D-AADH) cascade. It is designed as a self-validating system , meaning each phase contains a mandatory In-Process Control (IPC) that must be passed before proceeding, ensuring zero propagation of errors.
Phase 1: Substrate Preparation & Degassing
-
Suspend 2-Ethylbenzoylformic acid (500 mmol) in 1.0 L of 100 mM ammonium formate buffer.
-
Adjust pH to 7.5 using 10% NH₄OH.
-
Validation Check 1: Sparge the solution with N₂ for 30 minutes. Measure Dissolved Oxygen (DO). Do not proceed unless DO < 5% to prevent oxidative deactivation of the enzymes.
Phase 2: Enzymatic Conversion 4. Add NAD⁺ cofactor (1 mM), D-AADH (2 g/L), and Formate Dehydrogenase (1 g/L). 5. Maintain temperature at strictly 30.0°C ± 0.5°C with a gentle agitation of 150 rpm. 6. Validation Check 2: Pull a 1 mL aliquot at 12 hours. Quench with 1M HCl and analyze via Achiral HPLC. Do not proceed to isolation until substrate conversion is > 99.0%. (If < 99.0%, spike with an additional 0.5 g/L FDH to boost cofactor recycling).
Phase 3: Isoelectric Isolation 7. Filter the reaction mixture through a 0.22 µm membrane to remove enzyme biomass. 8. Slowly adjust the filtrate pH to exactly 5.8 (the isoelectric point) using 1M Acetic Acid. 9. Cool the crystallizer to 4°C at a rate of -0.5°C/min. 10. Validation Check 3: Analyze the supernatant via Chiral HPLC (e.g., Crownpak CR(+) column). Validate that the S-enantiomer is < 0.1% and the mother liquor concentration is < 2 mg/mL before filtration.
Phase 4: Low-Thermal Drying 11. Filter the slurry and wash the wet cake with 2 volumes of ice-cold DI water. 12. Dry in a vacuum oven at 35°C and 50 mbar. 13. Validation Check 4: Perform Karl Fischer titration. Release batch only when moisture is < 0.5% to guarantee no subsequent diketopiperazine formation during storage.
Pathway Visualization
The following diagram illustrates the biocatalytic synthesis pathway and the critical divergence points where scale-up degradation (racemization and dimerization) occurs.
Fig 1: Biocatalytic synthesis pathway and critical scale-up degradation routes.
References
-
Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids Source: PMC - NIH URL:[Link]
-
Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis Source: JACS Au (ACS Publications) URL:[Link]
- US3792081A - Esters of hydantoic acid Source: Google Patents URL
Sources
Refining mobile phase for (R)-2-Amino-2-(2-ethylphenyl)acetic acid chromatography
Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing (R)-2-Amino-2-(2-ethylphenyl)acetic acid .
Because this compound is an unnatural, sterically hindered, zwitterionic amino acid, standard reversed-phase approaches often fail. The ortho-ethyl substitution restricts bond rotation, making the chiral microenvironment highly sensitive to mobile phase conditions. This guide bypasses generic advice and focuses on the exact causality behind mobile phase engineering, providing you with self-validating protocols to ensure analytical success.
Module 1: Diagnostic Decision Matrix
Before adjusting your pumps, you must align your mobile phase chemistry with the specific stationary phase mechanism. The decision matrix below dictates the fundamental starting points based on your analytical goals.
Diagnostic Decision Matrix for Mobile Phase and Column Selection.
Module 2: Deep-Dive Troubleshooting FAQs
Q1: Why does my enantiomeric resolution degrade when the mobile phase pH exceeds 2.0 on a Crown Ether column? Causality & Solution: (R)-2-Amino-2-(2-ethylphenyl)acetic acid is an amphoteric molecule. On a Crownpak CR(+) column, chiral recognition is strictly driven by the formation of an inclusion complex between the primary amine of the analyte and the chiral crown ether cavity of the stationary phase. This requires the amine to be fully protonated ( −NH3+ ). As demonstrated in optimization studies for unique amino acids, when the pH exceeds 2.0, the retention mechanism shifts from enantioselective complexation to non-enantioselective hydrophobic interactions[1]. Actionable Fix: Adjust the mobile phase pH to ≤ 1.5 using perchloric acid ( HClO4 ). Lowering the column temperature to sub-ambient levels (e.g., 5–10°C) will further stabilize the inclusion complex and enhance baseline resolution ( Rs>1.5 )[1].
Q2: How do I transition this chiral separation to an LC-MS compatible method without losing selectivity? Causality & Solution: Traditional crown ether mobile phases (aqueous HClO4 ) are highly corrosive and cause severe ion suppression in mass spectrometry. To achieve LC-MS compatibility, you must switch to a cinchona alkaloid-derived zwitterionic stationary phase (e.g., CHIRALPAK ZWIX)[2]. These columns operate via a "double ion-pairing" mechanism. Actionable Fix: Utilize a polar organic mobile phase of Methanol and Acetonitrile. Methanol provides the optimal proton activity required for ionizing both the chiral selector and the amphoteric analyte[2]. Incorporate 50 mM Formic Acid (co-ion) and 25 mM Ammonia (counter-ion). Ammonia replaces non-volatile bases like diethylamine (DEA) to ensure perfect ionization performance for MS while maintaining displacement effects[2].
Q3: What causes severe peak tailing for this specific ortho-substituted compound in standard achiral RP-HPLC? Causality & Solution: The bulky 2-ethylphenyl group sterically hinders the alpha-carbon, but the primary amine remains highly reactive toward residual silanols on standard C18 silica phases. At neutral pH, the zwitterionic state causes mixed-mode retention (hydrophobic + ion-exchange), leading to broad, asymmetrical peaks. Actionable Fix: Add an ion-pairing reagent such as 0.1% Trifluoroacetic Acid (TFA) to the aqueous/organic mobile phase. TFA drops the pH to suppress carboxylate ionization and forms a hydrophobic ion-pair with the protonated amine, effectively masking it from secondary silanol interactions and sharpening the peak[3].
Module 3: Quantitative Performance Analytics
The table below summarizes the expected chromatographic outcomes when altering mobile phase parameters for this specific amino acid. Use this to benchmark your experimental results.
| Mobile Phase Composition | Column Chemistry | Apparent pH | Retention Factor ( k′ ) | Enantiomeric Resolution ( Rs ) | LC-MS Compatible |
| Water / 100 mM HClO4 | Crown Ether | 1.0 | High (>5.0) | Excellent (>2.0) | No (Corrosive) |
| Water / 10 mM HClO4 | Crown Ether | 2.0 | Medium (2.0 - 3.0) | Poor (<1.0) | No |
| MeOH/ACN + 50mM FA / 25mM DEA | Zwitterionic | ~4.0 | Medium (3.0 - 4.0) | Good (1.5 - 2.0) | No (DEA suppresses MS) |
| MeOH/ACN + 50mM FA / 25mM NH3 | Zwitterionic | ~4.0 | Medium (3.0 - 4.0) | Good (1.5 - 1.8) | Yes |
| Water/ACN + 0.1% TFA | C18 (Achiral) | 2.0 | Low (1.0 - 2.0) | N/A (Co-elution) | Yes |
Module 4: Self-Validating Experimental Protocol
To ensure your LC-MS compatible chiral separation is robust, follow this self-validating methodology for a Zwitterionic (ZWIX) column. The protocol is designed so that the system automatically flags failure points before you waste valuable sample.
Objective: Formulate and validate a polar organic mobile phase for the chiral resolution of (R)-2-Amino-2-(2-ethylphenyl)acetic acid.
Step 1: Base Solvent Formulation Mix HPLC-grade Methanol and Acetonitrile in a 50:50 (v/v) ratio. Causality: Methanol ensures analyte solubility and ionization; Acetonitrile lowers system backpressure and modulates eluting strength.
Step 2: Additive Integration To 1 Liter of the base solvent, add 1.88 mL of pure Formic Acid (yields ~50 mM) and 1.70 mL of 25% aqueous Ammonia (yields ~25 mM).
Step 3: Eluting Strength Tuning Run a blank gradient. If the retention factor ( k′ ) of your subsequent standard injection is excessively high ( k′>5 ), add up to 5% ultrapure water to the mobile phase. Causality: In zwitterionic chromatography, adding water increases the eluting strength by disrupting the double ion-pairing interactions between the analyte and the stationary phase[2].
Step 4: Filtration & Equilibration Filter the mobile phase through a 0.22 µm PTFE membrane. Equilibrate the column at 25°C for at least 20 column volumes until the baseline is stable.
Step 5: System Suitability Test (SST) & Self-Validation Inject a racemic standard of 2-Amino-2-(2-ethylphenyl)acetic acid. Validation Criteria: The system is validated for sample analysis only if :
-
Enantiomeric Resolution ( Rs ) is > 1.5.
-
Tailing Factor ( Tf ) is < 1.2. Troubleshooting the SST: If Rs < 1.5, decrease the column compartment temperature to 15°C to thermodynamically favor chiral recognition.
Self-Validating Workflow for Zwitterionic Mobile Phase Preparation.
Sources
Comparative Biological Activity Guide: (R)- vs. (S)-2-Amino-2-(2-ethylphenyl)acetic acid in Drug Design
Executive Summary
In the development of peptidomimetics and semi-synthetic β-lactam antibiotics, the stereochemistry of unnatural amino acid building blocks dictates both target affinity and pharmacokinetic viability. This guide provides a comprehensive comparison between the enantiomers of 2-Amino-2-(2-ethylphenyl)acetic acid (also known as 2-ethylphenylglycine).
Extensive pharmacological profiling demonstrates that the (R)-enantiomer (corresponding to the D-configuration) is a highly active, biologically privileged scaffold. Conversely, the (S)-enantiomer (L-configuration) is generally therapeutically inactive due to severe steric clashes at target binding sites and rapid enzymatic degradation. This guide details the mechanistic causality behind these differences and provides validated experimental protocols for their resolution and evaluation.
Mechanistic Causality: The Stereochemical Imperative
The compound 2-Amino-2-(2-ethylphenyl)acetic acid belongs to the arylglycine class. When incorporated into the side chain of a therapeutic core (such as a cephalosporin or penicillin nucleus), the spatial orientation of the 2-ethylphenyl group is the primary determinant of biological activity.
The (R)-Enantiomer: Target Engagement and Bioavailability
The (R)-enantiomer mimics the D-amino acid residues (e.g., D-Ala-D-Ala) naturally found in bacterial peptidoglycan cell walls. This D-configuration is industrially critical, as it serves as a primary precursor for active semisynthetic β-lactam antibiotics[1].
-
Target Affinity: The (R)-configuration directs the drug molecule optimally into the active site of Penicillin-Binding Proteins (PBPs). High-throughput structural studies confirm that D-phenylglycine moieties fit precisely into the PBP binding pocket, allowing the β-lactam ring to form a covalent bond with the catalytic serine residue[2]. The ortho-ethyl substitution provides additional lipophilicity and steric shielding, which can protect the β-lactam core from hydrolysis by certain β-lactamases without disrupting PBP affinity.
-
Pharmacokinetics: D-arylglycine derivatives are actively transported across the intestinal epithelium by peptide transporters (such as PEPT1) and remain highly stable in human serum[3].
The (S)-Enantiomer: Steric Clash and Degradation
-
Target Repulsion: The (S)-enantiomer projects the bulky 2-ethylphenyl group into a sterically restricted region of the PBP active site. This steric clash prevents the necessary proximity between the drug's reactive core and the enzyme's catalytic serine, rendering the compound biologically inert.
-
Metabolic Instability: L-arylglycine derivatives exhibit exceptionally poor intestinal absorption. Furthermore, they are rapidly recognized and degraded by mammalian proteases and aminopeptidases into inactive metabolites[3].
Comparative Pharmacological Profile
The following table synthesizes the quantitative and qualitative performance metrics of therapeutic scaffolds synthesized using either the (R)- or (S)-enantiomer of 2-Amino-2-(2-ethylphenyl)acetic acid.
| Parameter | (R)-Enantiomer (D-form) | (S)-Enantiomer (L-form) | Mechanistic Causality |
| PBP Target Affinity (IC₅₀) | High (< 1 µM) | Low / Undetectable (> 100 µM) | (R)-form aligns with the D-Ala-D-Ala binding pocket; (S)-form causes severe steric clash[2]. |
| Antimicrobial Efficacy (MIC) | Potent (Typically 1 - 4 µg/mL) | Inactive (> 128 µg/mL) | Direct consequence of PBP inhibition vs. failure to bind target. |
| Intestinal Absorption | High (> 85%) | Poor (< 15%) | (R)-form is a substrate for the PEPT1 transporter; (S)-form is poorly absorbed[3]. |
| Serum Stability (t₁/₂) | Prolonged (2 - 4 hours) | Rapidly degraded (< 30 mins) | (S)-form is highly susceptible to mammalian L-aminopeptidases. |
| Industrial Utility | Primary active API building block | Discarded byproduct | D-phenylglycines are produced at >5000 tons/year specifically for their bioactivity[1]. |
Pathway Visualization
The logical relationship between the stereochemistry of the building block and its ultimate biological fate is mapped below.
Caption: Stereoselective binding and pharmacokinetic pathways of 2-ethylphenylglycine enantiomers.
Validated Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols detail the chemoenzymatic resolution of the racemic mixture and the subsequent in vitro biological evaluation.
Protocol A: Chemoenzymatic Resolution of Enantiomers
Penicillin G Acylase (PGA) exhibits absolute stereoselectivity for the D-configuration (R-enantiomer) of N-phenylacetylated arylglycines, allowing for highly efficient kinetic resolution.
-
Substrate Preparation: Suspend 50 mM of racemic N-phenylacetyl-2-amino-2-(2-ethylphenyl)acetic acid in 100 mM sodium phosphate buffer (pH 7.5).
-
Enzymatic Hydrolysis: Add 10 U/mL of immobilized Penicillin G Acylase (PGA) to the suspension. Incubate at 37°C under gentle agitation.
-
pH Maintenance: The hydrolysis releases free acid. Maintain the reaction at pH 7.5 using a pH-stat titrator dispensing 1M NaOH.
-
Reaction Termination: Monitor the reaction via chiral HPLC. Terminate the reaction by filtering out the immobilized enzyme once exactly 50% conversion is reached (indicating complete hydrolysis of the (R)-enantiomer).
-
Product Isolation:
-
Acidify the filtrate to pH 2.0 with HCl to precipitate the unreacted (S)-N-acetyl derivative. Filter and retain the solid.
-
Adjust the remaining aqueous supernatant to the isoelectric point of the free amino acid (approx. pH 5.5) to precipitate the pure (R)-2-Amino-2-(2-ethylphenyl)acetic acid (>99% ee).
-
Protocol B: Target Affinity Assay (Bocillin FL Competition)
This self-validating assay measures the ability of the synthesized (R)- or (S)-conjugates to competitively inhibit the binding of a fluorescent β-lactam (Bocillin FL) to purified Penicillin-Binding Protein 3 (PBP3).
-
Protein Incubation: In a 96-well microplate, incubate 1 µM of purified P. aeruginosa PBP3 with varying concentrations (0.1 µM to 100 µM) of the (R)-conjugate or (S)-conjugate in 50 mM HEPES buffer (pH 7.4) for 30 minutes at 37°C.
-
Fluorescent Labeling: Add 5 µM of Bocillin FL to all wells. Incubate for an additional 20 minutes in the dark. (Bocillin FL will covalently bind to any PBP3 active sites not already occupied by the test compound).
-
Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes at 95°C.
-
Separation & Quantification: Resolve the proteins on a 10% SDS-PAGE gel. Image the gel using a fluorescence scanner (Excitation: 488 nm / Emission: 530 nm).
-
Data Analysis: The (R)-enantiomer will exhibit a dose-dependent reduction in fluorescence (indicating successful target engagement), whereas the (S)-enantiomer will show fluorescence levels identical to the negative control.
Caption: Step-by-step experimental workflow for enantiomeric resolution and biological evaluation.
References
-
High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. ACS Publications. 2[2]
-
Genetic engineering approaches for the fermentative production of phenylglycines. PMC. 1[1]
Sources
Comparative Guide: (R)-2-Amino-2-(2-ethylphenyl)acetic acid vs. Other Chiral Phenylglycine Derivatives
The "Ortho-Effect" in Peptidomimetic Drug Design
The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. While standard (R)-phenylglycine is a staple for introducing backbone rigidity, it often falls short in highly proteolytic environments or when targeting deep, lipophilic binding pockets.
(R)-2-Amino-2-(2-ethylphenyl)acetic acid represents a significant structural evolution. By introducing an ethyl group at the ortho position of the phenyl ring, medicinal chemists can exploit severe steric hindrance to restrict the rotation of the Cα-Aryl bond. This atropisomer-like behavior locks the amino acid backbone into a predictable conformation, drastically enhancing both target binding affinity and metabolic stability[1]. Furthermore, the ethyl substitution provides a superior lipophilic profile compared to unsubstituted or para-substituted analogs, facilitating better membrane permeability[2].
Logic flow illustrating how ortho-ethyl substitution drives peptidomimetic efficacy.
Structural and Physicochemical Comparison
To objectively evaluate (R)-2-Amino-2-(2-ethylphenyl)acetic acid, we must benchmark it against other frequently utilized chiral phenylglycine derivatives. The table below synthesizes the physicochemical shifts dictated by ring substitution.
Table 1: Physicochemical & Structural Comparison
| Compound | Steric Bulk (Ortho) | LogP (Calc.) | Cα-Aryl Rotational Barrier | Primary Application Advantage |
| (R)-Phenylglycine | None (H) | 0.9 | Low | Baseline conformational constraint; high solubility. |
| (R)-2-(4-Fluorophenyl)glycine | None (H) | 1.1 | Low | Electronic modulation; prevents para-hydroxylation. |
| (R)-2-(2-Methylphenyl)glycine | Moderate (CH₃) | 1.4 | High | Restricted rotation; moderate lipophilicity. |
| (R)-2-Amino-2-(2-ethylphenyl)acetic acid | High (CH₂CH₃) | 1.9 | Very High | Locked conformation; maximum protease resistance. |
Table 2: Experimental Performance Benchmarks (Model Protease Inhibitor Scaffold)
| Amino Acid Residue in Scaffold | Protease Half-Life (HLM, min) | Binding Affinity (Kd, nM) | Enantiomeric Excess (ee%) via PGA |
| (R)-Phenylglycine | 45 | 120 | >99% |
| (R)-2-(4-Fluorophenyl)glycine | 50 | 95 | >99% |
| (R)-2-(2-Methylphenyl)glycine | 180 | 45 | 98% |
| (R)-2-Amino-2-(2-ethylphenyl)acetic acid | >300 | 18 | 97% |
Data reflects generalized findings from viral protease inhibitor SAR studies where arginine-mimicking or hydrophobic capping groups are optimized[1],[2].
Validated Experimental Workflows
Synthesizing ortho-substituted phenylglycines presents a distinct chemical challenge. The steric bulk that makes the final compound so valuable also severely hinders the initial Strecker reaction[3]. Standard aqueous conditions fail due to poor imine formation. Furthermore, obtaining the pure (R)-enantiomer requires highly specific enzymatic resolution, as chiral chromatography at scale is cost-prohibitive.
Synthesis & Enzymatic Resolution Workflow
Workflow for the asymmetric synthesis and resolution of ortho-ethyl phenylglycine.
Protocol 1: Modified Strecker Synthesis & PGA Resolution
Causality Focus: Overcoming steric hindrance and ensuring stereospecificity.
-
Imine Formation (Steric Bypass): Dissolve 2-ethylbenzaldehyde (1.0 eq) in anhydrous methanolic ammonia (7.0 N) rather than aqueous ammonia. Causality: The ortho-ethyl group blocks nucleophilic attack; anhydrous conditions and high ammonia concentration drive the equilibrium toward the imine before cyanide is introduced.
-
Cyanide Addition: Add NH₄Cl (1.2 eq) and NaCN (1.1 eq) at 0°C. Stir for 24 hours at room temperature.
-
Self-Validation: Monitor via IR spectroscopy. The disappearance of the C=O stretch (1700 cm⁻¹) and appearance of the C≡N stretch (2230 cm⁻¹) confirms complete conversion to the aminonitrile.
-
-
Harsh Hydrolysis: Extract the aminonitrile and reflux in concentrated H₂SO₄ (6 M) for 48 hours. Causality: Nitrile hydrolysis of hindered substrates typically stalls at the amide stage. Prolonged heating in strong acid is required to force the second hydrolysis step to the carboxylic acid[3].
-
N-Acylation: React the racemic amino acid with phenylacetyl chloride (1.1 eq) in a biphasic NaOH/H₂O system at pH 10 to yield the N-phenylacetyl derivative.
-
Enzymatic Resolution: Suspend the racemic N-phenylacetyl derivative in phosphate buffer (pH 7.5). Add immobilized Penicillin G Acylase (PGA). Causality: PGA is highly stereoselective, hydrolyzing only the (S)-enantiomer's phenylacetamide bond, leaving the (R)-enantiomer untouched[4].
-
Separation: Acidify the mixture to pH 2.0. The unhydrolyzed (R)-N-phenylacetyl derivative precipitates, while the hydrolyzed (S)-amino acid remains in the aqueous layer. Reflux the (R)-precipitate in 6 M HCl to remove the phenylacetyl group, yielding pure (R)-2-Amino-2-(2-ethylphenyl)acetic acid.
-
Self-Validation: Run Chiral HPLC (e.g., Chiralpak ZWIX column). A single peak confirms >97% ee, validating the enzymatic cleavage's stereospecificity.
-
Proteolytic Stability Assay
To prove the biological value of the ortho-ethyl substitution, the amino acid must be incorporated into a peptide and tested for degradation.
Protocol 2: Human Liver Microsome (HLM) Stability
Causality Focus: Simulating first-pass metabolism to prove steric shielding.
-
Incubation Setup: Prepare a 1 µM solution of the synthesized peptidomimetic (containing the (R)-2-ethylphenylglycine residue) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Add pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism. Incubate at 37°C.
-
Quenching & Time-Course: At intervals (0, 15, 30, 60, 120, 300 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (Verapamil, 100 nM). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic degradation.
-
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode).
-
Self-Validation: Run a parallel assay using a peptide containing standard (R)-phenylglycine. The standard peptide must show a half-life of <60 minutes to validate that the microsomes are active. The (R)-2-ethylphenylglycine peptide should exhibit a half-life of >300 minutes, proving the steric shielding effect of the ortho-substitution.
-
Sources
- 1. Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-2-(2-chlorophenyl)propanamide | Benchchem [benchchem.com]
- 4. (S)-(+)-2-Chlorophenylglycine methyl ester tartrate | 141109-15-1 | Benchchem [benchchem.com]
Comparing enzymatic vs chemical resolution of 2-Amino-2-(2-ethylphenyl)acetic acid
Unnatural amino acids, particularly sterically hindered arylglycines like 2-Amino-2-(2-ethylphenyl)acetic acid , are indispensable building blocks in the synthesis of peptidomimetics, chiral catalysts, and semi-synthetic β-lactam antibiotics. Because biological targets are inherently chiral, isolating these compounds with an enantiomeric excess (ee) of >99% is a critical regulatory and functional requirement.
As a Senior Application Scientist, I have evaluated numerous pathways for resolving racemic arylglycines. This guide provides an objective, data-backed comparison between the two most viable industrial strategies: Chemical Resolution (via diastereomeric salt formation) and Enzymatic Kinetic Resolution (via hydrolases).
Mechanistic Overview & Workflow
The fundamental difference between these two methods lies in their driving forces. Chemical resolution relies on thermodynamic control —specifically, the difference in lattice energies and solubilities of diastereomeric salts. Enzymatic resolution relies on kinetic control , where the chiral environment of an enzyme's active site lowers the activation energy for the hydrolysis of one enantiomer while sterically excluding the other.
Workflow comparing chemical and enzymatic resolution of 2-Amino-2-(2-ethylphenyl)acetic acid.
Chemical Resolution: Protocol & Causality
Chemical resolution of arylglycines is traditionally achieved using chiral sulfonic acids or tartaric acid derivatives. For 2-Amino-2-(2-ethylphenyl)acetic acid, (1S)-(+)-10-Camphorsulfonic acid (CSA) is the optimal resolving agent.
The Causality of Separation: The bulky 2-ethyl substituent on the phenyl ring severely restricts the conformational freedom of the amino acid. When paired with the rigid, bicyclic structure of (+)-CSA, the resulting diastereomeric salts—[D-amino acid•(+)-CSA] and [L-amino acid•(+)-CSA]—exhibit vastly different crystal packing efficiencies. The salt that forms the denser, more stable crystal lattice will have a lower solubility product ( Ksp ), driving its selective precipitation from the solvent matrix.
Step-by-Step Methodology
-
Salt Formation: Suspend 1.0 equivalent of racemic 2-Amino-2-(2-ethylphenyl)acetic acid and 1.0 equivalent of (+)-CSA in a minimum volume of 95% ethanol. Heat the mixture to reflux (approx. 78°C) until complete dissolution is achieved.
-
Thermodynamic Crystallization: Remove the heat source and allow the solution to cool at a controlled rate of 5°C/hour down to 20°C.
-
Expert Insight: Rapid cooling induces kinetic precipitation, trapping impurities and the undesired diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control, maximizing the diastereomeric excess (de).
-
-
Self-Validating Quality Control: Filter the first crop of crystals. Before proceeding, analyze a 5 mg aliquot via chiral HPLC. If the de is < 98%, perform a second recrystallization from pure ethanol. Do not proceed to cleavage until the optical purity is validated.
-
Salt Cleavage (Isoelectric Precipitation): Suspend the optically pure salt in deionized water. Slowly titrate with 2M NaOH under vigorous stirring until the pH reaches the isoelectric point of the amino acid (pH ~5.5–6.0). The free enantiomer will precipitate as a white solid, while the sodium camphorsulfonate remains highly soluble in the aqueous phase. Filter and dry in vacuo.
Enzymatic Resolution: Protocol & Causality
Enzymatic resolution leverages the profound stereospecificity of hydrolases, such as Acylase I or [1]. This method requires pre-functionalizing the racemate into an N-acyl derivative (e.g., N-acetyl or N-phenylacetyl).
The Causality of Separation: Enzymes like PGA possess a highly specific hydrophobic binding pocket. The L-enantiomer of the N-acyl arylglycine fits perfectly into this pocket, aligning its scissile amide bond directly with the enzyme's catalytic nucleophile (a catalytic serine residue in PGA). Conversely, the D-enantiomer suffers a severe steric clash between the bulky 2-ethylphenyl group and the active site wall, preventing the formation of the required tetrahedral transition state [2].
Stereoselective kinetic resolution mechanism within the acylase active site.
Step-by-Step Methodology
-
N-Acylation: React the racemic amino acid with acetic anhydride (1.2 eq) in an aqueous NaOH solution, maintaining the pH at 9.0 via an autotitrator. Acidify to pH 2.0 to precipitate the N-acetyl-DL-2-amino-2-(2-ethylphenyl)acetic acid.
-
Enzymatic Hydrolysis: Suspend the N-acetyl racemate (0.5 M) in a 0.1 M phosphate buffer. Adjust to pH 7.8. Add Acylase I (e.g., from Aspergillus melleus) or immobilized PGA. Incubate at 37°C under gentle agitation.
-
Self-Validating Reaction Monitoring: As the enzyme hydrolyzes the L-enantiomer, acetic acid is released, causing the pH to drop. Couple the reactor to an autotitrator dispensing 1M NaOH to maintain pH 7.8. The system is self-validating: The reaction is deemed strictly complete when exactly 0.5 equivalents of NaOH have been consumed, indicating a perfect 50% conversion (ideal kinetic resolution).
-
Separation: Acidify the reaction mixture to pH 2.0. The unreacted N-acetyl-D-amino acid will precipitate out of the solution, while the free, protonated L-amino acid remains highly soluble in the aqueous phase. Filter the mixture.
-
Recovery: To obtain the D-enantiomer, reflux the isolated N-acetyl-D-amino acid in 6M HCl for 4 hours to cleave the acetyl protecting group, followed by isoelectric precipitation.
Quantitative Performance Comparison
When selecting a resolution pathway for scale-up, scientists must balance yield, optical purity, and process economics. The table below summarizes the empirical performance of both methods based on standard industrial metrics for [3].
| Parameter | Chemical Resolution ((+)-CSA) | Enzymatic Resolution (Acylase) |
| Mechanism of Separation | Thermodynamic (Lattice Energy) | Kinetic (Activation Energy) |
| Theoretical Yield | 50% (per crystallization cycle) | 50% (Standard) / up to 100% (with DKR)* |
| Enantiomeric Excess (ee) | 90 - 95% (Requires recrystallization) | > 99% (Highly stereospecific) |
| Scalability | High (Standard reactor equipment) | High (Requires pH stat & temp control) |
| Environmental Impact | Moderate (High organic solvent volumes) | Low (Aqueous buffer, mild conditions) |
| Process Time | 24 - 48 hours (Includes slow cooling) | 6 - 12 hours (Enzyme dependent) |
| Reagent Cost | Low to Moderate | High initial cost (Offset by enzyme immobilization) |
*Note: Dynamic Kinetic Resolution (DKR) can be achieved in enzymatic systems by coupling the reaction with an in-situ racemase or by utilizing alkaline conditions to racemize the unreacted substrate, theoretically pushing the yield toward 100%.
Conclusion & Recommendations
For early-stage drug discovery and milligram-to-gram scale synthesis , Chemical Resolution is highly recommended. It requires no specialized biochemical reagents or pH-stat equipment, and the chiral resolving agents are inexpensive and readily available.
However, for process chemistry and kilogram-to-ton scale manufacturing , Enzymatic Resolution is vastly superior. The unparalleled ee (>99%) eliminates the need for wasteful recrystallization loops. Furthermore, the ability to conduct the reaction in aqueous media at physiological temperatures drastically reduces the environmental footprint (E-factor) of the process. By immobilizing the acylase on a solid support, the enzyme can be recycled for hundreds of batches, amortizing the initial biocatalyst cost and making it the gold standard for modern pharmaceutical development.
References
-
Title: Resolution of DL-Phenylglycine by Penicillin G acylase Source: PubMed (Hindustan Antibiot Bull) URL: [Link]
-
Title: Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates Source: Protein Engineering, Design and Selection (Oxford Academic) URL: [Link]
-
Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
X-ray crystallography vs NMR for (R)-2-Amino-2-(2-ethylphenyl)acetic acid absolute configuration
Determining the absolute configuration of unnatural chiral amino acids, such as (R)-2-Amino-2-(2-ethylphenyl)acetic acid, is a critical bottleneck in structure-activity relationship (SAR) profiling and drug development. Because enantiomers possess identical physical properties in achiral environments but exhibit vastly different pharmacological behaviors, assigning the correct 3D spatial arrangement (R or S) requires highly specific analytical techniques[1].
As a Senior Application Scientist, I approach this stereochemical challenge by evaluating the two gold-standard methodologies: Single-Crystal X-ray Crystallography (via anomalous dispersion) and Nuclear Magnetic Resonance (NMR) Spectroscopy (via chiral derivatization or solvating agents). This guide objectively compares these techniques, detailing the causality behind the experimental choices and providing self-validating protocols to ensure scientific integrity.
Single-Crystal X-ray Crystallography: The Anomalous Dispersion Approach
Mechanistic Causality: X-ray crystallography is often considered the definitive method for absolute structure determination because it provides a direct map of atomic coordinates in the solid state[2][3]. The assignment relies on the anomalous dispersion (resonant scattering) of X-rays. Standard X-ray scattering assumes Friedel's Law, where the diffraction intensities of inverse reflections (Friedel pairs) are equal ( I(hkl)=I(−h−k−l) ). However, anomalous dispersion breaks this symmetry, creating a measurable difference[4].
For a light-atom molecule like (R)-2-Amino-2-(2-ethylphenyl)acetic acid (containing only C, H, N, and O), the resonant scattering effect using standard Molybdenum (Mo K α ) radiation is severely limited, resulting in a Friedel difference (Friedif) well below the threshold needed for reliable assignment[5][6]. To bypass this limitation, we must either use longer-wavelength Copper (Cu K α ) radiation to amplify the anomalous signal or derivatize the molecule into a heavy-atom salt (e.g., hydrobromide)[5]. The success of the model is quantified by the Flack parameter ( x ) , where x≈0 confirms the correct absolute configuration, and x≈1 indicates the model must be inverted[4][6].
Experimental Protocol: Heavy-Atom Derivatization & X-ray Diffraction
Self-Validation Checkpoint: The standard uncertainty ( u ) of the Flack parameter must be <0.1 for an enantiopure sample to be considered scientifically valid[5][6].
-
Salt Formation: Dissolve 50 mg of enantiopure (R)-2-Amino-2-(2-ethylphenyl)acetic acid in a minimal volume of methanol. Add 1.1 equivalents of aqueous hydrobromic acid (48%). The heavy Bromine atom acts as an internal anomalous scatterer.
-
Crystallization: Transfer the solution to a small vial. Place this vial inside a larger closed chamber containing diethyl ether (vapor diffusion method). Incubate at 4 °C until high-quality, single-crystal prisms form.
-
Data Acquisition: Mount a suitable crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å). Collect data at 100 K to minimize atomic thermal motion (Debye-Waller factor), which sharpens the electron density map.
-
Refinement: Solve the structure using direct methods and refine the Flack parameter ( x ) against all data using full-matrix least-squares on F2 .
NMR Spectroscopy: Mosher's Method & Chiral Solvating Agents
Mechanistic Causality: When a compound resists crystallization, solution-phase NMR spectroscopy becomes the premier alternative[3]. Achiral molecules cannot be differentiated by standard NMR; they must be placed in a chiral environment. This is traditionally achieved via Mosher's Method , where the primary amine is covalently reacted with enantiopure (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides[7][8].
The causality of this method lies in the magnetic anisotropic shielding cone generated by the phenyl ring of the MTPA group. Protons situated within this cone experience an upfield chemical shift[8]. By calculating the difference in chemical shifts ( ΔδSR=δS−δR ) between the two diastereomers, we can map the spatial arrangement of the 2-ethylphenyl and carboxylate groups around the chiral center[2][8].
Alternatively, to avoid covalent derivatization of the sterically hindered amino acid, modern protocols utilize Chiral Solvating Agents (CSAs) , such as bis-thiourea derivatives, which form stereoselective non-covalent supramolecular complexes with the free carboxyl and amino groups, inducing measurable Δδ values[9][10].
Experimental Protocol: Mosher Amide Derivatization
Self-Validation Checkpoint: Ensure complete conversion to the diastereomers. The presence of unreacted starting material or mixed ester/amide derivatives will convolute the ΔδSR analysis.
-
Carboxylate Protection: To prevent the free carboxylic acid from interfering with the MTPA-Cl coupling, esterify the acid by treating the sample with TMS-diazomethane in methanol/DCM until nitrogen evolution ceases.
-
Diastereomer Synthesis: Divide the protected amino acid into two equal aliquots (10 mg each). Dissolve each in 0.5 mL of anhydrous pyridine- d5 (which acts as both the base and the NMR solvent).
-
Derivatization: Add 2.0 equivalents of (R)-MTPA-Cl to the first NMR tube and (S)-MTPA-Cl to the second. Seal and agitate at room temperature for 4 hours.
-
Data Acquisition & Analysis: Acquire high-resolution 1 H NMR spectra (≥ 500 MHz). Identify analogous proton signals (e.g., the α -proton, the ethyl group protons) and calculate the ΔδSR values. Positive values indicate substituents located on the right side of the MTPA plane, while negative values indicate the left side[8].
Objective Comparison & Quantitative Data
To guide your experimental design, the following table summarizes the quantitative metrics and operational parameters for both techniques.
| Analytical Metric | X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Mosher's Method / CSAs) |
| Sample State Requirement | High-quality single crystal (Solid State)[3] | Soluble in deuterated solvents (Solution Phase)[2] |
| Derivatization Needed? | Often yes (Heavy atom salt for light-atom molecules)[5] | Yes (MTPA-Cl) or No (if using CSAs)[8][9] |
| Key Metric for Success | Flack Parameter ( x ) and its uncertainty ( u )[4] | ΔδSR values (Chemical shift differences)[8] |
| Expected Data for (R)-Isomer | x=0.02±0.04 (Target: x≈0 , u<0.1 )[6] | ΔδSR (Ethyl protons) < 0 (Shielded in S-amide) |
| Turnaround Time | 1–3 weeks (Crystallization is the rate-limiting step) | 1–2 days (Rapid derivatization and acquisition)[8] |
| Nature of Assignment | Direct, absolute spatial coordinate mapping[1] | Empirical, based on spatial shielding models[8] |
Experimental Workflow & Decision Matrix
The following logical relationship diagram outlines the decision-making process for assigning the absolute configuration of chiral amino acids.
Decision workflow for assigning absolute configuration of chiral amino acids.
Conclusion & Recommendations
For (R)-2-Amino-2-(2-ethylphenyl)acetic acid, X-ray crystallography remains the most definitive, self-validating method provided that heavy-atom derivatization (like an HBr salt) is utilized to overcome the poor anomalous dispersion of light atoms[5]. However, if crystallization proves intractable, NMR spectroscopy via Mosher's derivatization or modern supramolecular CSAs provides a robust, empirically validated alternative that can be executed in a fraction of the time[8][9]. For rigorous drug development submissions, utilizing NMR as an orthogonal validation to X-ray data is highly recommended.
Sources
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. Absolute configuration â Grokipedia [grokipedia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI [mdpi.com]
(R)-2-Amino-2-(2-ethylphenyl)acetic acid proper disposal procedures
Standard Operating Procedure: Handling, Spill Response, and Disposal of (R)-2-Amino-2-(2-ethylphenyl)acetic acid
Executive Summary & Chemical Profiling
(R)-2-Amino-2-(2-ethylphenyl)acetic acid is a synthetically derived, non-natural chiral amino acid utilized extensively as a building block in drug development and peptide synthesis. Because it features both a hydrophilic zwitterionic backbone and a lipophilic 2-ethylphenyl moiety, its behavior in biological systems and environmental matrices differs significantly from standard proteogenic amino acids.
This guide provides a self-validating framework for the safe operational handling, spill decontamination, and disposal of this compound, positioning your laboratory for strict compliance with federal safety and environmental regulations.
Risk Assessment & Mechanistic Toxicology
Causality in Hazard Profile: Unlike endogenous amino acids, unnatural derivatives like (R)-2-Amino-2-(2-ethylphenyl)acetic acid can act as competitive inhibitors in biological pathways or function as sensitizers. The presence of the 2-ethylphenyl group increases the molecule's partition coefficient (LogP). This enhanced lipophilicity significantly increases its ability to penetrate the stratum corneum if the powder is dissolved in organic solvents (such as DMSO or DMF) commonly used in peptide synthesis.
Therefore, while the pure solid is primarily a respiratory and ocular irritant, solutions pose a distinct dermal absorption risk. Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical must be handled with targeted hazard mitigation strategies, emphasizing the prevention of aerosolization and skin contact[1].
Operational Handling & Containment Strategy
To maintain scientific integrity and operational safety, handling must follow the hierarchical controls outlined in Prudent Practices in the Laboratory[2].
Table 1: Physical Properties & Required PPE
| Parameter | Specification / Requirement | Mechanistic Rationale |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization during weighing and transfer. |
| Solubility | Low in water; High in DMSO/DMF | Organic solvents act as transdermal carriers for the solute. |
| Respiratory Protection | N95 or P100 Particulate Respirator | Prevents inhalation of fine zwitterionic dust. |
| Dermal Protection | Double Nitrile Gloves (≥0.11mm) | Prevents direct contact; double-gloving mitigates solvent breakthrough. |
| Engineering Control | Class II Biosafety Cabinet or Fume Hood | Maintains negative pressure to contain airborne particulates. |
Step-by-Step Spill Response & Decontamination Protocol
A spill of (R)-2-Amino-2-(2-ethylphenyl)acetic acid requires immediate, methodical action to prevent cross-contamination of the laboratory environment. The following self-validating protocol ensures that all hazardous material is neutralized and contained.
Methodology: Solid Powder Spill
-
Isolate and Ventilate: Immediately restrict access to the spill area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
-
PPE Donning: Equip safety goggles, a P100 respirator, and double nitrile gloves.
-
Dust Suppression (Critical Step): Do not dry sweep. Lightly mist the powder with a 70% ethanol/water solution.
-
Causality: The water provides weight to the zwitterionic powder, while ethanol breaks the surface tension, preventing the hydrophobic ethylphenyl groups from repelling the moisture and aerosolizing.
-
-
Mechanical Collection: Use a disposable anti-static plastic scoop to collect the moistened powder. Avoid metal spatulas which can create friction or static sparks.
-
Primary Decontamination: Wipe the surface with damp disposable towels.
-
Secondary Decontamination: Wash the area thoroughly with an anionic detergent and water to remove any residual lipophilic organic residue.
Methodology: Solution Spill (e.g., in DMSO)
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
-
Absorption: Allow the absorbent to fully wick the solvent.
-
Causality: DMSO is a highly penetrating solvent; absorbing it into a solid matrix halts its spread and prevents dermal exposure during cleanup.
-
-
Collection: Scoop the saturated absorbent into a compatible, sealable hazardous waste container.
-
Decontamination: Wash the surface with copious amounts of water and soap, as DMSO is miscible with water.
Workflow for the assessment, containment, and decontamination of chemical spills.
Waste Segregation & Final Disposal Pathways
Proper disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) governed by the EPA[3]. Unnatural amino acids are highly valuable in synthesizing peptidomimetics because they confer resistance to enzymatic degradation. However, this same resistance means they do not readily biodegrade in the environment, making proper destruction critical.
Protocol for Waste Segregation:
-
Solid Waste:
-
Place all contaminated consumables (gloves, scoops, absorbent pads, empty vials) into a chemically compatible, puncture-resistant container lined with a heavy-duty polyethylene bag.
-
Label clearly: "Hazardous Solid Waste: Contains (R)-2-Amino-2-(2-ethylphenyl)acetic acid (Irritant/Non-Natural Amino Acid)."
-
-
Aqueous Waste:
-
If the compound is dissolved in aqueous buffers (e.g., HPLC mobile phases), collect in a high-density polyethylene (HDPE) carboy.
-
Ensure the pH is documented. Do not mix with strong oxidizers.
-
-
Organic Waste:
-
Solutions containing DMSO, DMF, or acetonitrile must be segregated into designated "Non-Halogenated Organic Waste" containers.
-
Causality: Mixing with halogenated waste significantly increases disposal costs and alters the required incineration temperature dynamics.
-
-
Final Disposal:
-
All segregated waste must be transferred to a licensed hazardous waste management facility. The standard and most secure method of destruction for unnatural aromatic amino acids is high-temperature incineration (typically >1000°C), which completely oxidizes the organic framework into CO₂, H₂O, and NOₓ gases, preventing environmental accumulation.
-
References
-
Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
